Lonitoclax
Description
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Properties
CAS No. |
2952589-57-8 |
|---|---|
Molecular Formula |
C43H45ClN4O5 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(4-hydroxyphenyl)-N-[(3-methoxy-2-methylphenyl)methyl]-1,2-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C43H45ClN4O5/c1-28-31(10-7-11-41(28)52-4)25-47(34-13-15-36(49)16-14-34)43(51)38-24-40(45(3)29(38)2)39-23-33(44)12-17-37(39)42(50)48-26-32-9-6-5-8-30(32)22-35(48)27-46-18-20-53-21-19-46/h5-17,23-24,35,49H,18-22,25-27H2,1-4H3/t35-/m0/s1 |
InChI Key |
CEWHUBSABMOQQC-DHUJRADRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lonitoclax: A Next-Generation Selective BCL-2 Inhibitor for Hematological Malignancies
An In-depth Technical Guide on Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonitoclax is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Developed by Lomond Therapeutics, a subsidiary of Eilean Therapeutics, this compound aims to address the limitations of existing BCL-2 inhibitors, such as venetoclax (B612062), by offering an improved safety and tolerability profile while maintaining or exceeding anti-tumor efficacy.[4][5] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, selectivity, and in vivo and in vitro efficacy.
Overexpression of the anti-apoptotic protein BCL-2 is a hallmark of various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). By binding to and sequestering pro-apoptotic proteins like BIM, BCL-2 prevents the initiation of the intrinsic apoptosis pathway, leading to cancer cell survival and resistance to conventional therapies. This compound is engineered to selectively bind to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death in cancer cells.
A key differentiator for this compound is its high selectivity for BCL-2 over BCL-xL, another anti-apoptotic protein.[4] Inhibition of BCL-xL is associated with on-target toxicities, most notably thrombocytopenia. By minimizing BCL-xL inhibition, this compound is anticipated to have a more favorable safety profile.[4] Preclinical studies have demonstrated this compound's potential for a wider therapeutic window, reduced hematologic toxicities, and limited immunosuppressive effects compared to venetoclax.[4][5]
Quantitative Data Summary
While specific quantitative data such as IC50, EC50, and Ki values for this compound are not yet publicly available in peer-reviewed literature, the following tables summarize the qualitative and comparative preclinical findings based on company press releases and communications.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | Venetoclax (for comparison) | Key Findings |
| BCL-2 Inhibition | Potent Inhibitor | Potent Inhibitor | This compound demonstrates "best-in-class potency".[6] |
| BCL-xL Inhibition | Minimal Inhibition | Significant Inhibition | This compound was designed for improved selectivity for BCL-2 over BCL-xL to mitigate hematologic toxicities.[4] |
| Cellular Activity | Potent anti-tumor activity in B-cell and myeloid malignancy cell lines.[7] | Potent anti-tumor activity in B-cell and myeloid malignancy cell lines. | This compound shows comparable anti-tumor efficacy to venetoclax in preclinical models.[3][8] |
| Caspase Activation | Robust ex vivo activation of caspases in primary CLL cells.[4] | Known to induce caspase activation. | Caspase activation, a marker of apoptosis, was observed at well-tolerated exposures in healthy volunteers.[6][7] |
Table 2: In Vivo Efficacy and Safety Profile
| Parameter | This compound | Venetoclax (for comparison) | Key Findings |
| Monotherapy Efficacy | Demonstrated monotherapy activity in preclinical models.[4] | Effective as monotherapy in various preclinical models. | |
| Combination Therapy | Synergistic activity with azacitidine, FLT3 inhibitors, and menin inhibitors in AML xenograft models.[4] | Synergistic with various agents. | This compound shows promise in combination regimens for AML.[4] |
| Immunosuppression | Minimal immunosuppressive activity on B cells, CD8 T cells, and NK cells.[4] | Known to cause some degree of myelosuppression and lymphopenia. | This compound may have a better safety profile regarding immune function.[4] |
| CYP3A4 Inhibition | Reduced potential for CYP3A4 inhibition.[4] | Significant CYP3A4 substrate and inhibitor, leading to drug-drug interactions. | Co-administration with a strong CYP3A4 inhibitor (itraconazole) did not significantly alter this compound exposures.[4] |
| Half-life | Shorter half-life.[4] | Longer half-life. | The shorter half-life of this compound is intended to mitigate the risk of tumor lysis syndrome and drug accumulation.[4] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the anti-apoptotic protein BCL-2, which is a central regulator of the intrinsic apoptosis pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, the following are representative protocols for key assays typically used in the development of BCL-2 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., AML or CLL cell lines)
-
This compound, dissolved in DMSO
-
Complete cell culture medium
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in the opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: A representative workflow for a cell viability assay.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML or CLL cells (for CDX) or patient tumor tissue (for PDX)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with Matrigel into the flank of the mice. For PDX models, surgically implant a small fragment of the patient's tumor.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at predetermined dose levels. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze statistical significance.
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
The available preclinical data for this compound, although largely qualitative at this stage of public disclosure, strongly suggests its potential as a next-generation, selective BCL-2 inhibitor. Its high selectivity for BCL-2 over BCL-xL, coupled with a favorable pharmacokinetic profile, points towards an improved safety and tolerability profile compared to the first-generation BCL-2 inhibitor, venetoclax. The demonstrated in vitro and in vivo anti-tumor efficacy, both as a monotherapy and in combination, provides a solid rationale for its ongoing clinical development in hematological malignancies. As this compound progresses through Phase 1 clinical trials for CLL, SLL, low-grade lymphomas, and AML, the publication of detailed preclinical and clinical data is eagerly awaited by the scientific community.
References
- 1. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 2. This compound - Lomond Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 5. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 6. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Lonitoclax's Unique Binding to BCL-2: A Deep Dive into a Novel Anti-Cancer Agent
For Immediate Release
Recent developments in oncology have highlighted Lonitoclax, a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, as a promising therapeutic agent. While detailed structural data on its direct interaction with BCL-2 remains proprietary, company communications consistently emphasize a "unique binding mode" that distinguishes it from previous BCL-2 inhibitors like Venetoclax. This distinct interaction is credited with this compound's high selectivity for BCL-2 over BCL-xL, a characteristic that may translate to a more favorable safety profile, particularly concerning hematologic toxicities.[1][2][3] This technical guide synthesizes the currently available information on this compound, focusing on its mechanism of action, preclinical observations, and the implications of its novel binding properties for researchers, scientists, and drug development professionals.
The BCL-2 Family and Apoptosis Regulation
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] This pathway is critical for normal tissue homeostasis and its dysregulation is a hallmark of many cancers. The family is comprised of pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1).[4] Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[6]
The therapeutic strategy behind BCL-2 inhibitors is to disrupt the interaction between BCL-2 and pro-apoptotic proteins, thereby "unleashing" the cell's natural death signals. This is achieved by small molecules that mimic the BH3 domain of pro-apoptotic proteins, binding to a hydrophobic groove on the surface of BCL-2.[5][7]
This compound: A Highly Selective BCL-2 Inhibitor
This compound is a small molecule inhibitor of BCL-2 currently under clinical investigation for various hematologic cancers, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[8][9] Preclinical studies have indicated that this compound possesses comparable anti-tumor efficacy to the established BCL-2 inhibitor, Venetoclax.[10][11] However, a key differentiator of this compound is its reported superior selectivity for BCL-2 over BCL-xL.[2][3] This enhanced selectivity is attributed to its "novel" and "unique" binding mode, although the specific molecular interactions underpinning this are not yet publicly disclosed.[1][8]
The improved selectivity is significant because BCL-xL is crucial for the survival of platelets. Inhibition of BCL-xL is associated with thrombocytopenia, a dose-limiting toxicity observed with less selective BCL-2 inhibitors. By minimizing its activity against BCL-xL, this compound is designed to mitigate this adverse effect.[2]
Preclinical and Early Clinical Findings
Preclinical models have demonstrated this compound's efficacy as a monotherapy and in combination with other agents such as azacitidine, FLT3 inhibitors, and menin inhibitors in AML xenograft models.[1][2] A noteworthy finding from these studies is this compound's minimal immunosuppressive activity on B cells, CD8 T cells, and natural killer (NK) cells, suggesting a more favorable safety profile compared to Venetoclax.[2][3]
Early phase clinical studies in healthy volunteers have not revealed significant safety signals at exposures that achieved robust BCL-2 inhibition, as measured by ex vivo caspase activation in primary CLL cells.[3] Furthermore, this compound does not appear to be a significant substrate for cytochrome P450 3A4 (CYP3A4), which could reduce the risk of drug-drug interactions.[3]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, the following diagrams illustrate the simplified BCL-2 signaling pathway and a general workflow for assessing BCL-2 inhibition.
Caption: Simplified BCL-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the potency of a BCL-2 inhibitor.
Future Outlook
The development of this compound represents a significant step forward in the quest for more targeted and safer cancer therapies. While the precise molecular details of its "unique binding mode" are eagerly awaited by the scientific community, the available preclinical and early clinical data suggest that its high selectivity for BCL-2 over BCL-xL could translate into a clinically meaningful improvement in the therapeutic window for BCL-2 inhibition. As further data from ongoing clinical trials become available, a clearer picture of this compound's efficacy and safety will emerge, potentially solidifying its role as a best-in-class BCL-2 inhibitor. The structural basis for its selectivity will undoubtedly be a key area of future research, providing valuable insights for the design of the next generation of apoptosis-inducing anti-cancer drugs.
References
- 1. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
- 2. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-xL Targeting to Induce Apoptosis and to Eliminate Chemotherapy-Induced Senescent Tumor Cells: From Navitoclax to Platelet-Sparing BCL-xL PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 9. This compound - Lomond Therapeutics - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
Investigating the Molecular Pharmacology of Lonitoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonitoclax is an investigational, next-generation small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a crucial anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[1][2][3] Developed to exhibit high selectivity for Bcl-2 over Bcl-xL, this compound aims to induce apoptosis in cancer cells while mitigating the hematologic toxicities, such as thrombocytopenia, associated with dual Bcl-2/Bcl-xL inhibition.[4][5][6] Pre-clinical data and results from early clinical studies suggest a favorable safety profile, characterized by reduced immunosuppression and a lack of significant cytochrome P450 3A4 (CYP3A4) inhibition, potentially offering a safer and more manageable therapeutic option compared to first-generation Bcl-2 inhibitors.[4][5][6] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for key assays.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule designed to specifically target the BH3-binding groove of the anti-apoptotic protein Bcl-2.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively displaces these proteins from Bcl-2, thereby liberating pro-apoptotic effector proteins like Bax and Bak. This disruption of the Bcl-2-mediated apoptotic block leads to the induction of the intrinsic apoptotic pathway in cancer cells that are dependent on Bcl-2 for survival.
A key differentiating feature of this compound is its engineered high selectivity for Bcl-2 over Bcl-xL.[4][5][6] This selectivity is intended to minimize the on-target toxicity of thrombocytopenia, which is a known consequence of Bcl-xL inhibition. Furthermore, this compound has been designed to have a shorter half-life and reduced potential for CYP3A4-mediated drug-drug interactions, which may simplify its dosing schedule and reduce the risk of drug accumulation and associated toxicities, such as tumor lysis syndrome.[4][5][6]
Pre-clinical studies have demonstrated that this compound has comparable anti-tumor efficacy to the first-generation Bcl-2 inhibitor, venetoclax, in both B-cell and myeloid malignancy models.[1] However, this compound appears to have a superior safety profile, with less suppression of non-cancerous immune cells.[1]
Molecular Profile and Mechanism of Action
This compound functions as a BH3 mimetic, directly inhibiting the anti-apoptotic protein Bcl-2. In many hematologic cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death. This compound binds with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins such as Bim, Bid, and Puma. This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, which then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol activates the caspase cascade, culminating in the execution of apoptosis.
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is not yet widely published in peer-reviewed literature, information from patent filings provides initial insights into its activity. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of a Representative Bcl-2 Inhibitor
| Target | Assay Type | IC50 (nM) | Source |
| Bcl-2 | TR-FRET | ≤ 2000 | [7] |
| Bcl-xL | TR-FRET | ≤ 2000 | [7] |
| Note: Data is for an exemplified compound from a patent by Eil Therapeutics Inc., which is presumed to be representative of this compound. |
Table 2: In Vitro Cellular Activity of a Representative Bcl-2 Inhibitor
| Cell Line | Assay Type | Parameter | Value (µM) | Source |
| RS4;11 (B-cell leukemia) | Caspase-Glo 3/7 | EC50 | > 0.2 | [7] |
| MOLT-4 (T-cell ALL) | CellTiter-Glo | CC50 | < 2 | [7] |
| RS4;11 (B-cell leukemia) | CellTiter-Glo | CC50 | > 1 | [7] |
| HEK-293 (Human embryonic kidney) | CellTiter-Glo | CC50 | > 20 | [7] |
| Note: Data is for an exemplified compound from a patent by Eil Therapeutics Inc. CC50 represents the concentration causing 50% reduction in cell viability. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on the assays mentioned in the available literature and general laboratory practice.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity of this compound to Bcl-2 family proteins.
-
Principle: The assay measures the disruption of the interaction between a Bcl-2 family protein (e.g., Bcl-2 or Bcl-xL) and a fluorescently labeled BH3 peptide. The Bcl-2 protein is typically tagged with a terbium cryptate donor fluorophore, and the BH3 peptide is labeled with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the BH3 peptide for binding to the Bcl-2 protein, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human Bcl-2 and Bcl-xL proteins tagged with a donor fluorophore.
-
Biotinylated BH3 peptide (e.g., from Bim or Bad).
-
Streptavidin-d2 (acceptor fluorophore).
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA).
-
This compound stock solution in DMSO.
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the Bcl-2 protein, biotinylated BH3 peptide, and the this compound dilutions.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Add streptavidin-d2 and incubate for another period (e.g., 30 minutes).
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
-
Principle: The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7. In the presence of active caspases 3 and 7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin) and generating a luminescent signal that is proportional to caspase activity.
-
Materials:
-
Cancer cell lines of interest (e.g., RS4;11).
-
Cell culture medium and supplements.
-
White-walled 96-well plates.
-
This compound stock solution in DMSO.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified time (e.g., 24, 48, or 72 hours).
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the this compound concentration and determine the EC50 value.
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Materials:
-
Cancer cell lines of interest (e.g., MOLT-4, RS4;11).
-
Cell culture medium and supplements.
-
Opaque-walled 96-well plates.
-
This compound stock solution in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.
-
Preclinical and Clinical Development
This compound is currently in Phase 1 clinical trials for patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and certain low-grade lymphomas.[8] An Investigational New Drug (IND) application has also been cleared by the U.S. FDA for a Phase 1 study in patients with relapsed or refractory acute myeloid leukemia (AML).[9] In healthy volunteer studies, this compound was well-tolerated with no significant safety signals observed at exposures that achieved robust ex vivo activation of caspase in primary CLL cells, a surrogate marker for Bcl-2 inhibition.[4]
Conclusion
This compound is a promising next-generation Bcl-2 inhibitor with a molecular pharmacology designed to improve upon existing therapies. Its high selectivity for Bcl-2 over Bcl-xL, coupled with a favorable pharmacokinetic profile, suggests the potential for a wider therapeutic window and an improved safety profile. While detailed quantitative data is still emerging, the available information indicates potent on-target activity. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound in various hematologic malignancies.
References
- 1. startup-seeker.com [startup-seeker.com]
- 2. Lomond Therapeutics – Montrose Capital Partners [montrosecapital.com]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 4. Lomond Therapeutics [lomondther.com]
- 5. Lomond Therapeutics Completes Second and Third Closings and adds Two New Investors [prnewswire.com]
- 6. Lomond Therapeutics Finalizes Reverse Merger and Secures $44M in Private Placement [synapse.patsnap.com]
- 7. Eil Therapeutics patent details Bcl-2 inhibitors | BioWorld [bioworld.com]
- 8. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
The Dawn of a New BCL-2 Inhibitor: An In-depth Guide to the Early Discovery and Development of Lonitoclax
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational stages of Lonitoclax, a promising next-generation B-cell lymphoma 2 (BCL-2) inhibitor. As a molecule in the early phases of clinical development, detailed preclinical data and peer-reviewed publications are not yet extensively available in the public domain. This document, therefore, synthesizes the currently accessible information, primarily from official press releases and clinical trial announcements, and contextualizes it with established methodologies and principles in the field of BCL-2 inhibitor development. The experimental protocols and quantitative data presented herein are representative of the standard assays employed for such a compound, intended to provide a comprehensive framework for understanding its developmental trajectory.
Introduction to this compound: A Targeted Approach to Apoptosis
This compound is being developed by Lomond Therapeutics, a subsidiary of Eilean Therapeutics LLC, as a highly selective, orally bioavailable small molecule inhibitor of the BCL-2 protein.[1][2] The rationale behind its development is to improve upon existing BCL-2 inhibitors, such as venetoclax (B612062), by offering a superior safety and tolerability profile, particularly concerning hematologic toxicities.[3][4] Preclinical evidence suggests that this compound boasts high selectivity for BCL-2 over its close homolog BCL-xL, a feature designed to mitigate the risk of thrombocytopenia, a common dose-limiting toxicity associated with dual BCL-2/BCL-xL inhibitors.[3][4]
Early data indicates that this compound has comparable, if not superior, anti-tumor efficacy to venetoclax in preclinical models of both B-cell and myeloid malignancies.[1][2] Furthermore, it has shown synergistic potential when combined with other anti-cancer agents, positioning it as a versatile candidate for various therapeutic regimens.[3][4]
Mechanism of Action: Restoring the Apoptotic Balance
The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.
This compound functions as a "BH3 mimetic," a small molecule that mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD). By binding with high affinity to the BH3-binding groove of BCL-2, this compound displaces these pro-apoptotic proteins. The released BIM and other activators can then directly or indirectly activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Summary of Preclinical Findings and Quantitative Data
While specific IC50 and Ki values from head-to-head studies are not yet publicly available, press releases from Lomond Therapeutics provide a qualitative summary of this compound's preclinical performance.
| Parameter | This compound | Venetoclax (Comparator) | Reference |
| Target Selectivity | High selectivity for BCL-2 over BCL-xL | Highly selective for BCL-2 | [3][4] |
| Anti-Tumor Efficacy | Comparable or superior in B-cell and myeloid malignancy models | Established efficacy in approved indications | [1][2] |
| Safety Profile | Favorable; limited immunosuppressive activity on B, CD8 T, and NK cells | Known hematologic toxicities (e.g., neutropenia) | [3][5] |
| CYP3A4 Interaction | Reduced CYP3A4 inhibition | Significant CYP3A4 substrate | [3][4] |
| Synergistic Activity | Demonstrated with azacitidine, FLT3 inhibitors, and menin inhibitors in AML xenograft models | Established synergy with various agents | [3][4] |
Key Experimental Protocols in the Development of a BCL-2 Inhibitor
The following sections outline representative methodologies for the types of experiments likely conducted during the early development of this compound.
Binding Affinity Assay
Determining the binding affinity of this compound to BCL-2 family proteins is crucial for establishing its potency and selectivity. A common method is a competitive fluorescence polarization (FP) assay.
Protocol: Competitive Fluorescence Polarization Assay
-
Reagents: Recombinant human BCL-2 and BCL-xL proteins, a fluorescently labeled BH3 peptide probe (e.g., FITC-BIM BH3), and this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Procedure:
-
A fixed concentration of the BCL-2 or BCL-xL protein is incubated with a fixed concentration of the FITC-BIM BH3 probe in a black 384-well plate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated at room temperature for 1-2 hours to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The decrease in fluorescence polarization, indicating displacement of the fluorescent probe by this compound, is plotted against the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Cell Viability Assay
To assess the cytotoxic effects of this compound on cancer cells, a cell viability assay is performed across various cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice, as it measures ATP levels as an indicator of metabolically active cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., chronic lymphocytic leukemia, acute myeloid leukemia) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight if applicable.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Incubation: The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) are converted to percentage viability relative to vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
References
- 1. targetedonc.com [targetedonc.com]
- 2. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 5. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
Lonitoclax: A Deep Dive into the Structural Activity Relationship of a Next-Generation BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lonitoclax is an investigational, next-generation small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, currently in Phase 1 clinical development for the treatment of hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1] Engineered to overcome some of the limitations of the first-in-class BCL-2 inhibitor, venetoclax (B612062), this compound exhibits a distinct structural activity relationship (SAR) designed for enhanced selectivity, an improved safety profile, and more convenient clinical administration. This technical guide provides a comprehensive overview of the core SAR of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Introduction: The Rationale for a Next-Generation BCL-2 Inhibitor
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as BCL-2, BCL-xL, and MCL-1 often overexpressed in cancer cells, promoting their survival.[2][3] Venetoclax, a selective BCL-2 inhibitor, has demonstrated significant clinical success; however, its use can be associated with dose-limiting toxicities like thrombocytopenia, which is linked to the inhibition of BCL-xL.[4] Additionally, venetoclax is a substrate for and inhibitor of cytochrome P450 3A4 (CYP3A4), leading to potential drug-drug interactions and the need for careful dose titration to mitigate the risk of tumor lysis syndrome (TLS).[1]
This compound was designed with a unique binding mode to achieve high selectivity for BCL-2 over BCL-xL, a shorter pharmacokinetic half-life, and reduced CYP3A4 inhibition.[5][6][7] These properties aim to provide a wider therapeutic window, reduce hematologic toxicity, and simplify dosing regimens for patients.[5][6]
Structural Activity Relationship and In Vitro Potency
While specific quantitative SAR data for a series of this compound analogs is not yet publicly available due to its early stage of development, key design features and general potency have been reported.
Core Design Principles:
-
High Selectivity for BCL-2 over BCL-xL: The core chemical scaffold of this compound was optimized to exploit structural differences between the BH3-binding grooves of BCL-2 and BCL-xL, thereby minimizing off-target inhibition of BCL-xL and the associated risk of thrombocytopenia.[5][6][7]
-
Unique Binding Mode: this compound is described as having a "unique binding mode" which contributes to its high selectivity.[5][6]
-
Pharmacokinetic Profile: The molecule was engineered to have a shorter half-life to reduce the risk of drug accumulation and TLS.[5][6][7]
-
Reduced CYP3A4 Inhibition: Modifications to the structure of this compound were made to lessen its interaction with the CYP3A4 enzyme, a common source of drug-drug interactions.[5][6][7]
In Vitro Potency Data
Specific Ki and IC50 values for this compound against the full panel of BCL-2 family proteins have not been disclosed in peer-reviewed literature. However, a patent from Eilean Therapeutics, the parent company of Lomond Therapeutics, describes BCL-2 inhibitors with the following general potency:
| Assay Type | Target | Potency | Cell Line |
| TR-FRET | BCL-2, BCL-xL | IC50 ≤ 2000 nM | - |
| Caspase-Glo 3/7 | - | EC50 > 0.2 µM | RS4;11 |
| CellTiter-Glo | - | CC50 < 2 µM | MOLT-4, RS4;11 |
| CellTiter-Glo | - | CC50 > 20 µM | HEK-293 |
Note: The exemplified compound in the patent is not explicitly identified as this compound, but represents the class of molecules under development.
Mechanism of Action: Inducing Apoptosis in Cancer Cells
This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2. By binding to the BH3 groove of BCL-2, this compound displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2.[3] The release of these pro-apoptotic proteins triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[2][3][8]
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, based on the descriptions in press releases and patents, the following standard methodologies are likely employed.
Binding Affinity Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the binding affinity of small molecules to target proteins.
General Protocol:
-
A recombinant BCL-2 family protein (e.g., BCL-2, BCL-xL) labeled with a donor fluorophore (e.g., Terbium) is incubated with a fluorescently labeled BH3 peptide (the probe) that binds to the protein's BH3 groove.
-
In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores on the protein and peptide, respectively, results in a FRET signal.
-
Serial dilutions of the test compound (this compound) are added to the reaction.
-
The compound competes with the fluorescent peptide for binding to the BCL-2 family protein, leading to a decrease in the FRET signal.
-
The IC50 value, the concentration of the compound that inhibits 50% of the FRET signal, is calculated from the dose-response curve. Ki values can then be derived from the IC50 values.
Cell Viability and Cytotoxicity Assays (e.g., CellTiter-Glo®)
These assays measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
General Protocol:
-
Cancer cell lines (e.g., MOLT-4, RS4;11) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The concentration of this compound that causes a 50% reduction in cell viability (CC50) is determined.
Apoptosis Assays (e.g., Caspase-Glo® 3/7)
These assays quantify the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
General Protocol:
-
Cells are plated and treated with this compound as described for the cell viability assay.
-
The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the wells.
-
If caspases 3 and 7 are active, the substrate is cleaved, and a luminescent signal is produced.
-
Luminescence is measured, and the EC50 value (the concentration that induces 50% of the maximal caspase activity) is calculated.
Figure 2. General experimental workflow for the development of this compound.
Preclinical and Clinical Development
Preclinical studies have shown that this compound has comparable or superior anti-tumor efficacy to venetoclax in both B-cell and myeloid malignancy models.[9] It has also demonstrated synergistic activity when combined with other agents such as azacitidine, FLT3 inhibitors, and menin inhibitors in AML xenograft models.[1][5][6] A key finding from preclinical work is that this compound has minimal immunosuppressive activity on B cells, CD8+ T cells, and natural killer cells, suggesting a more favorable immune-sparing profile compared to venetoclax.[5][6]
This compound is currently being evaluated in Phase 1 clinical trials for patients with relapsed or refractory AML and CLL/SLL.[9][10][11][12] Early results from a single ascending dose study in healthy volunteers showed no significant safety signals at exposures that achieved robust BCL-2 inhibition, as measured by ex vivo caspase activation in primary CLL cells.[5] Furthermore, co-administration with a strong CYP3A4 inhibitor, itraconazole, did not significantly alter this compound exposures, confirming its reduced potential for CYP3A4-mediated drug-drug interactions.[5][6]
Conclusion and Future Directions
The structural activity relationship of this compound has been intentionally designed to create a BCL-2 inhibitor with a superior safety and tolerability profile compared to existing therapies. The high selectivity for BCL-2 over BCL-xL, shorter half-life, and reduced CYP3A4 inhibition are key features that may translate into improved clinical outcomes for patients with hematological malignancies. As this compound progresses through clinical trials, further data will become available to more fully elucidate its SAR and clinical utility. The ongoing Phase 1 studies will provide crucial information on its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity, paving the way for potential pivotal trials and its future role in the treatment of BCL-2-dependent cancers.
References
- 1. targetedonc.com [targetedonc.com]
- 2. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bcl-2 inhibition to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 6. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 7. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 10. Press Releases — Lomond Therapeutics [lomondther.com]
- 11. lomond therapeutics News and Press Releases | PR Newswire [prnewswire.com]
- 12. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
In Vitro Potency and Selectivity of Lonitoclax: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonitoclax is an investigational, next-generation small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, leading to cancer cell survival and resistance to therapy. This compound is designed to selectively bind to Bcl-2, thereby releasing pro-apoptotic proteins and triggering programmed cell death. Preclinical data indicates that this compound possesses comparable or potentially superior anti-tumor efficacy to the approved Bcl-2 inhibitor venetoclax (B612062) in both B-cell and myeloid malignancy models.[1][2] A key differentiating feature of this compound is its enhanced selectivity for Bcl-2 over Bcl-xL, another anti-apoptotic member of the Bcl-2 family.[4][5][6] This improved selectivity profile is anticipated to mitigate the on-target thrombocytopenia associated with Bcl-xL inhibition, a dose-limiting toxicity of less selective Bcl-2 inhibitors.[4] This technical guide provides an in-depth overview of the in vitro potency and selectivity of this compound, based on currently available information.
Mechanism of Action
This compound functions as a BH3 mimetic, competitively binding to the BH3 groove of the anti-apoptotic protein Bcl-2.[7] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by Bcl-2 in cancer cells. The released pro-apoptotic proteins can then activate the BAX and BAK effector proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[7]
Caption: this compound Mechanism of Action in the Bcl-2 Pathway.
Data Presentation
While specific quantitative data from head-to-head preclinical studies of this compound are not yet publicly available in peer-reviewed literature, the following tables represent the expected format for presenting such data, based on typical in vitro characterization of Bcl-2 inhibitors.
Table 1: In Vitro Potency of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Target Bcl-2 Family Member | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | Bcl-2 | Data not available | Data not available |
| MV4-11 | Acute Myeloid Leukemia | Bcl-2 | Data not available | Data not available |
| RS4;11 | Acute Lymphoblastic Leukemia | Bcl-2 | Data not available | Data not available |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Bcl-2 | Data not available | Data not available |
| Toledo | Diffuse Large B-cell Lymphoma | Bcl-2 | Data not available | Data not available |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell viability. Lower values indicate higher potency. The data in this table is illustrative and does not represent actual experimental results for this compound.
Table 2: In Vitro Selectivity Profile of this compound Against Bcl-2 Family Proteins
| Bcl-2 Family Protein | This compound Ki (nM) | Venetoclax Ki (nM) |
| Bcl-2 | Data not available | Data not available |
| Bcl-xL | Data not available | Data not available |
| Bcl-w | Data not available | Data not available |
| Mcl-1 | Data not available | Data not available |
Note: Ki values represent the inhibition constant, indicating the binding affinity of the inhibitor to the target protein. A lower Ki value signifies a stronger binding affinity. The data in this table is illustrative and does not represent actual experimental results for this compound. This compound is reported to have significantly higher selectivity for Bcl-2 over Bcl-xL as compared to venetoclax.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro characterization of Bcl-2 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (and comparator compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and any comparator compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Caption: Workflow for a typical MTT-based cell viability assay.
Caspase Activation Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines or primary patient cells (e.g., CLL cells)
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for a predetermined time to induce apoptosis (e.g., 4-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Caption: Workflow for a Caspase-Glo® 3/7 apoptosis assay.
Competitive Binding Assay
This type of assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) to a target protein (Bcl-2) by measuring its ability to displace a labeled ligand.
Materials:
-
Recombinant human Bcl-2 family proteins (Bcl-2, Bcl-xL, etc.)
-
A fluorescently labeled or radiolabeled ligand known to bind to the BH3 groove of Bcl-2 family proteins
-
This compound
-
Assay buffer
-
Microplates suitable for the detection method (e.g., black plates for fluorescence polarization)
-
Plate reader capable of detecting the signal from the labeled ligand
Procedure:
-
In the wells of a microplate, combine the recombinant Bcl-2 family protein and the labeled ligand at fixed concentrations.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measure the signal from the labeled ligand. The signal will decrease as this compound displaces the labeled ligand from the protein.
-
Plot the signal as a function of the this compound concentration and fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Caption: Workflow for a competitive binding assay to determine Ki.
Conclusion
This compound is a promising, highly selective Bcl-2 inhibitor with a preclinical profile that suggests potent anti-tumor activity and an improved safety profile compared to earlier-generation Bcl-2 inhibitors. Its high selectivity for Bcl-2 over Bcl-xL is a key feature designed to minimize hematologic toxicities. While detailed quantitative in vitro data is not yet widely available in the public domain, the established mechanism of action and the types of assays being used for its characterization provide a strong foundation for its ongoing clinical development. Further publication of preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound in various hematologic malignancies.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 5. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 6. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 7. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Lonitoclax: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lonitoclax (also known as ZE50-0134 and eiletoclax) is a novel, highly selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a well-established driver of oncogenesis and therapeutic resistance in a variety of hematologic malignancies. This compound is being developed to offer an improved safety and efficacy profile compared to the first-generation Bcl-2 inhibitor, venetoclax.[1][3] Preclinical studies have demonstrated that this compound possesses potent anti-tumor activity in models of B-cell and myeloid malignancies, both as a monotherapy and in combination with other agents.[2][4] A key differentiator of this compound is its enhanced selectivity for Bcl-2 over Bcl-xL, which is anticipated to mitigate the dose-limiting thrombocytopenia associated with venetoclax.[3] Furthermore, this compound exhibits a favorable pharmacokinetic profile with a shorter half-life, and preclinical data indicates a reduced impact on non-malignant immune cells, suggesting a potentially wider therapeutic window and a better-tolerated safety profile.[1][3]
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[3] This action displaces pro-apoptotic proteins, such as Bim, which are normally sequestered by Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3]
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 2. EILEAN THERAPEUTICS INITIATES FIRST IN HUMAN TRIAL WITH EILETOCLAX, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX-LIKE MOLECULES — Eilean Therapeutics [eileanther.com]
- 3. ashpublications.org [ashpublications.org]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
Methodological & Application
Lonitoclax: In Vitro Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonitoclax is a next-generation, selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 is a common feature in various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. This compound is designed to bind with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering apoptosis.[2] Preclinical studies have indicated that this compound exhibits comparable anti-tumor efficacy to the approved Bcl-2 inhibitor Venetoclax in B-cell and myeloid malignancy models.[1][4] Notably, this compound has been engineered for an improved safety profile, with reduced off-target effects and a lower potential for drug-drug interactions.[5][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on cell viability, apoptosis induction, and the analysis of Bcl-2 family protein expression.
Data Presentation
While specific IC50 values for this compound are not yet publicly available in extensive datasets, preclinical data suggests its potency is comparable to Venetoclax in sensitive hematological cancer cell lines. Researchers should perform dose-response experiments to determine the IC50 in their specific cell lines of interest. For initial experiments, a concentration range of 1 nM to 10 µM is recommended.
Table 1: Representative IC50 Values for the Bcl-2 Inhibitor Venetoclax in Hematological Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Reported IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 8 |
| H929 | Multiple Myeloma | 4 |
| OPM-2 | Multiple Myeloma | > 10,000 (Resistant) |
| Pfeiffer | Diffuse Large B-cell Lymphoma | < 1 |
| Toledo | Diffuse Large B-cell Lymphoma | 50 |
Note: This data is for Venetoclax and should be used as a general guideline for designing this compound experiments. Actual IC50 values for this compound must be determined empirically.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric assay based on the reduction of a tetrazolium salt (MTT or XTT) by metabolically active cells.
Materials:
-
Target cancer cell lines (e.g., AML, CLL, lymphoma cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.
-
Drug Treatment: After 24 hours of incubation (37°C, 5% CO2) to allow for cell attachment (for adherent cells) and recovery, add 100 µL of medium containing serial dilutions of this compound to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: For MTT, carefully remove the medium and add 150 µL of solubilization solution to each well. For XTT, this step is not necessary.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells are permeable to propidium iodide (PI).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells with a gentle enzyme-free dissociation solution. Combine the supernatant and detached cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for assessing the expression levels of Bcl-2 and other related proteins (e.g., Mcl-1, Bax, Bak) in response to this compound treatment.
Materials:
-
Target cancer cell lines
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 4. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 5. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 6. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
Application Notes and Protocols for Lonitoclax and Azacitidine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Lonitoclax in combination with Azacitidine, a promising therapeutic strategy for hematological malignancies such as Acute Myeloid Leukemia (AML). The protocols outlined below are based on established methodologies for similar drug combinations and are intended to serve as a guide for research and development.
Introduction
This compound is a next-generation, selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and therapeutic resistance.[3] this compound has demonstrated potent monotherapy activity in preclinical models and is designed to have an improved safety profile compared to other Bcl-2 inhibitors.[4][5]
Azacitidine is a hypomethylating agent that functions as a pyrimidine (B1678525) nucleoside analog of cytidine.[6][7] It is believed to exert its antineoplastic effects through two primary mechanisms: at low doses, it inhibits DNA methyltransferase (DNMT), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes; at higher doses, it incorporates into DNA and RNA, leading to cytotoxicity.[8][9]
The combination of a Bcl-2 inhibitor with a hypomethylating agent has shown significant synergistic effects in treating hematological cancers.[10][11] Preclinical studies have indicated that this compound in combination with azacitidine demonstrates synergistic activity in AML xenograft models.[4][12] This combination therapy is currently under investigation in a Phase 1 clinical trial for relapsed/refractory AML.[12][13]
Mechanism of Action
The synergistic anti-tumor effect of this compound and Azacitidine is predicated on their complementary mechanisms of action. Azacitidine-induced DNA hypomethylation can lead to the re-expression of pro-apoptotic proteins, priming cancer cells for apoptosis. This compound then directly inhibits the anti-apoptotic protein Bcl-2, releasing the "brakes" on the apoptotic machinery and leading to programmed cell death.
Caption: Synergistic mechanism of this compound and Azacitidine.
Quantitative Data
The following tables summarize exemplary data from preclinical studies on the combination of a Bcl-2 inhibitor (venetoclax, as a proxy for this compound) and azacitidine in AML cell lines and xenograft models. This data illustrates the synergistic potential of this combination therapy.
Table 1: In Vitro Synergism of Bcl-2 Inhibitor and Azacitidine in AML Cell Lines
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) |
| MOLM-13 | Venetoclax (B612062) | 10 | 2.5 | < 1 |
| Azacitidine | 1500 | 500 | ||
| MV4-11 | Venetoclax | 8 | 2 | < 1 |
| Azacitidine | 2000 | 600 | ||
| OCI-AML3 | Venetoclax | >1000 | 250 | < 1 |
| Azacitidine | 3000 | 1000 |
Note: Data is representative and compiled from various preclinical studies involving venetoclax and azacitidine. CI < 1 indicates synergy.
Table 2: In Vivo Efficacy in AML Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| This compound (single agent) | 30-40 | 25-35 |
| Azacitidine (single agent) | 20-30 | 15-25 |
| This compound + Azacitidine | 70-85 | 60-75 |
Note: Data is hypothetical and based on the reported synergistic activity of this compound and azacitidine in AML xenograft models.[4][12] Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and Azacitidine are provided below.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Azacitidine as single agents and in combination, and to quantify their synergistic interaction.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Azacitidine (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader
Protocol:
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Azacitidine, both individually and in a fixed-ratio combination.
-
Treat the cells with the drugs for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate IC50 values using non-linear regression analysis.
-
Determine the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI value < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Azacitidine, alone and in combination.
Materials:
-
AML cell lines
-
This compound
-
Azacitidine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat AML cells with this compound, Azacitidine, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and Azacitidine combination therapy in a preclinical in vivo model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-13) or patient-derived xenograft (PDX) cells
-
This compound (formulated for oral gavage)
-
Azacitidine (formulated for subcutaneous injection)
-
Calipers for tumor measurement
Protocol:
-
Inject AML cells subcutaneously or intravenously into immunocompromised mice.
-
Once tumors are established (or leukemia engraftment is confirmed), randomize mice into four treatment groups: Vehicle control, this compound alone, Azacitidine alone, and this compound + Azacitidine.
-
Administer treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, Azacitidine on days 1-5 of a 28-day cycle by subcutaneous injection).
-
Monitor tumor volume (for subcutaneous models) or leukemia burden in peripheral blood/bone marrow (for systemic models) regularly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and collect tumors/tissues for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Experimental workflow for evaluating this compound and Azacitidine.
Conclusion
The combination of this compound and Azacitidine represents a promising therapeutic strategy for hematological malignancies. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination therapy. Further research is warranted to fully elucidate the synergistic mechanisms and to establish the optimal dosing and scheduling for clinical applications.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 5. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 6. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 9. Azacitidine - Wikipedia [en.wikipedia.org]
- 10. streetinsider.com [streetinsider.com]
- 11. researchgate.net [researchgate.net]
- 12. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
- 13. This compound - Lomond Therapeutics - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Ex Vivo Caspase Activation Assay with Lonitoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonitoclax is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 is a common survival mechanism in many hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][3] By binding to Bcl-2, this compound displaces pro-apoptotic proteins, leading to the activation of the caspase cascade and programmed cell death.[1] The ex vivo caspase activation assay serves as a critical tool to quantify the pro-apoptotic activity of this compound in primary patient-derived cancer cells, providing a surrogate marker for its therapeutic efficacy.[1][3]
These application notes provide a detailed protocol for assessing this compound-induced caspase activation in primary cancer cells, methods for data analysis, and expected outcomes based on the mechanism of action of Bcl-2 inhibitors.
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BID), which can then activate the effector proteins BAX and BAK. Oligomerization of BAX and BAK in the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), a crucial step in the apoptotic process. This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.
References
Lonitoclax: Application Notes and Protocols for Research in CLL Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lonitoclax is a next-generation, orally bioavailable small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] In preclinical studies, this compound has demonstrated anti-tumor efficacy comparable to the established BCL-2 inhibitor, Venetoclax (B612062), in models of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[4] A distinguishing feature of this compound is its potentially improved safety profile, with studies indicating less suppression of non-malignant immune cells compared to Venetoclax.[4][5]
The primary mechanism of action of this compound is the direct inhibition of BCL-2, a protein often overexpressed in CLL cells and crucial for their survival. By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway, culminating in caspase activation and programmed cell death.[6][7] A key surrogate marker for the biological activity of this compound in primary CLL cells is the ex vivo activation of caspases.[1][2][3][5]
A significant area of research for this compound is its potential to overcome resistance to Venetoclax. Resistance to Venetoclax in CLL can be mediated by the upregulation of other anti-apoptotic proteins, such as BCL-XL and MCL-1.[8][9] this compound has been designed with a unique binding mode to improve selectivity for BCL-2 over BCL-XL, which may offer advantages in specific contexts of Venetoclax resistance.[1][2][3]
Data Presentation
While specific quantitative data for this compound in CLL primary cells from peer-reviewed publications are not yet widely available, the following tables represent the types of data that would be generated in preclinical studies of a BCL-2 inhibitor. The values are illustrative and based on typical findings for this class of drugs.
Table 1: Illustrative Cytotoxicity of this compound in CLL Primary Cells (72h treatment)
| Cell Type | Genetic Marker | IC50 (nM) [Representative] |
| Venetoclax-Naive CLL | del(17p) | 5 - 15 |
| Venetoclax-Naive CLL | No del(17p) | 1 - 10 |
| Venetoclax-Resistant CLL | BCL-XL high | 50 - 200 |
| Venetoclax-Resistant CLL | MCL-1 high | 25 - 100 |
Table 2: Illustrative Apoptosis Induction by this compound in CLL Primary Cells (48h treatment)
| Cell Type | This compound Concentration (nM) | % Annexin V Positive Cells [Representative] |
| Venetoclax-Naive CLL | 1 | 20 - 40 |
| 10 | 60 - 80 | |
| 100 | > 90 | |
| Venetoclax-Resistant CLL | 10 | 15 - 30 |
| 100 | 40 - 60 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound in primary CLL cells. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Protocol 1: Isolation and Culture of Primary CLL Cells
Objective: To isolate and culture viable primary CLL cells from peripheral blood for subsequent assays.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD19 MicroBeads, human
-
MACS columns and separator
Procedure:
-
Dilute peripheral blood from CLL patients 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
(Optional) For higher purity, perform negative or positive selection for B-cells using CD19 MicroBeads according to the manufacturer's protocol.
-
Resuspend the final cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at a density of 1-2 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CLL primary cells.
Materials:
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
CellTiter 96® AQueous One Solution Reagent (MTS)
Procedure:
-
Seed 1 x 10^5 CLL cells per well in a 96-well plate in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 using appropriate software.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in CLL primary cells.
Materials:
-
This compound
-
CLL primary cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture CLL cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Caspase Activation Assay
Objective: To measure the activation of caspases as a marker of apoptosis induction by this compound.
Materials:
-
This compound
-
CLL primary cells
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Seed CLL cells in a 96-well white-walled plate at a density of 5 x 10^4 cells per well in 50 µL of complete medium.
-
Add 50 µL of this compound at various concentrations (including a vehicle control).
-
Incubate for the desired time (e.g., 6, 12, 24 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 5: Western Blot Analysis of BCL-2 Family Proteins
Objective: To assess the effect of this compound on the expression levels of BCL-2 family proteins.
Materials:
-
This compound
-
CLL primary cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-BIM, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat CLL cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for evaluating this compound in CLL cells.
References
- 1. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 2. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 3. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 4. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 5. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Lonitoclax and Menin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence and methodologies for studying the synergistic anti-leukemic effects of combining Lonitoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor, with a menin inhibitor. While specific preclinical data on this compound in this combination are noted in corporate communications, detailed peer-reviewed data is currently available for the analogous Bcl-2 inhibitor, venetoclax (B612062). The protocols and data presented herein are based on studies of venetoclax and a menin inhibitor and are intended to serve as a guide for investigating the synergistic potential of this compound.
Introduction
Menin inhibitors are an emerging class of targeted therapies showing significant promise in acute myeloid leukemia (AML), particularly in subtypes with KMT2A (MLL) rearrangements or NPM1 mutations.[1][2][3][4] These agents disrupt the critical interaction between menin and the KMT2A/MLL protein complex, which is essential for the expression of leukemogenic genes such as HOXA9 and MEIS1.[2] this compound is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[5] Overexpression of Bcl-2 is a key survival mechanism for many cancers, including AML.
Preclinical studies have demonstrated a strong synergistic effect when combining a menin inhibitor with a Bcl-2 inhibitor.[1][3][4] The underlying mechanism for this synergy involves the menin inhibitor-mediated downregulation of Bcl-2 family proteins, thereby sensitizing cancer cells to the pro-apoptotic effects of the Bcl-2 inhibitor.[1][3] This combination strategy aims to enhance therapeutic efficacy and potentially overcome resistance. Preclinical models have shown that this compound exhibits synergistic activity when combined with menin inhibitors in AML xenograft models.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of a menin inhibitor (SNDX-50469) and a Bcl-2 inhibitor (venetoclax) in an NPM1c/FLT3-ITD/TKD patient-derived xenograft (PDX) model and in primary AML patient samples.[1]
Table 1: In Vivo Efficacy of Menin Inhibitor and Venetoclax Combination in an AML PDX Model [1]
| Treatment Group | Mean % of human CD45+ cells in Peripheral Blood (4 weeks) | Mean % of human CD45+ cells in Bone Marrow (End of study) | Median Survival (days) |
| Vehicle | ~45% | ~60% | ~40 |
| SNDX-50469 (0.1%) | ~20% | ~30% | ~60 |
| Venetoclax | ~35% | ~45% | ~50 |
| SNDX-50469 + Venetoclax | <5% | <10% | >80 |
Table 2: In Vitro Activity of Menin Inhibitor and Venetoclax Combination in Primary AML Patient Samples [1]
| Treatment | Concentration | % Apoptosis (Annexin V+) | % Viable Cells |
| Control | - | ~10% | ~90% |
| SNDX-50469 | 62.5 nM | ~20% | ~75% |
| Venetoclax | 2.5 nM | ~25% | ~70% |
| SNDX-50469 + Venetoclax | 62.5 nM + 2.5 nM | ~60% | ~30% |
| SNDX-50469 | 250 nM | ~30% | ~60% |
| Venetoclax | 10 nM | ~40% | ~50% |
| SNDX-50469 + Venetoclax | 250 nM + 10 nM | ~80% | <20% |
Table 3: Modulation of Bcl-2 Family Proteins by Menin Inhibitor and Venetoclax Combination [1]
| Protein | SNDX-50469 | Venetoclax | SNDX-50469 + Venetoclax |
| Bcl-2 | Decreased | No significant change | Markedly Decreased |
| Bcl-xL | Decreased | No significant change | Markedly Decreased |
| Mcl-1 | Increased | No significant change | No significant change |
| Bim | Increased | No significant change | Markedly Increased |
| Bcl-2A1 | No significant change | No significant change | Decreased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effect of this compound and a menin inhibitor.
In Vitro Synergy Assessment in AML Cell Lines and Primary Samples
Objective: To determine the synergistic anti-leukemic activity of this compound and a menin inhibitor in vitro.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11) or primary patient-derived AML cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (various concentrations)
-
Menin inhibitor (various concentrations)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Protocol:
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and the menin inhibitor, both individually and in combination at fixed ratios.
-
Treat the cells with the drugs for 48-72 hours.
-
Cell Viability Assay:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Apoptosis Assay:
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
-
-
Data Analysis:
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of the this compound and menin inhibitor combination.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived AML cells
-
This compound formulated for oral administration
-
Menin inhibitor formulated for oral administration
-
Calipers for tumor measurement (if applicable for solid tumors, for leukemia models, peripheral blood sampling is used)
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
Protocol:
-
Inject NSG mice intravenously with 1 x 10^6 patient-derived AML cells.
-
Monitor engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Once engraftment is established (~1-5% human CD45+ cells), randomize mice into four treatment groups: Vehicle, this compound alone, menin inhibitor alone, and this compound + menin inhibitor.
-
Administer drugs daily via oral gavage for a predefined period (e.g., 21-28 days).
-
Monitor animal weight and health status regularly.
-
Continue weekly peripheral blood sampling to assess leukemia burden.
-
At the end of the study, harvest bone marrow and spleen to determine leukemia infiltration by flow cytometry.
-
A separate cohort of mice can be used for survival analysis, where treatment continues until a humane endpoint is reached.
-
Data Analysis:
-
Compare the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen between treatment groups.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To investigate the molecular mechanism of synergy by assessing changes in Bcl-2 family protein expression.
Materials:
-
AML cells treated as in the in vitro synergy assessment.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bim, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse treated and untreated AML cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Data Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of synergistic action between a menin inhibitor and this compound.
Caption: Workflow for preclinical evaluation of this compound and menin inhibitor synergy.
References
- 1. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures NPM1/FLT3-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
Application Notes and Protocols for Assessing Lonitoclax Efficacy in B-cell Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lonitoclax
This compound is a promising small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein frequently overexpressed in various B-cell malignancies.[1] By selectively targeting Bcl-2, this compound aims to restore the natural process of programmed cell death, or apoptosis, in cancer cells. Preclinical studies have indicated that this compound exhibits anti-tumor efficacy comparable to the established Bcl-2 inhibitor, Venetoclax (B612062), in models of both B-cell and myeloid malignancies.[1][2][3] A differentiating feature of this compound is its potential for an improved safety profile, with suggestions of reduced suppression of non-malignant immune cells.[2][3][4] The U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a Phase 1 clinical trial of this compound in patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other select low-grade lymphomas.[2][3]
These application notes provide a comprehensive guide to assessing the efficacy of this compound in preclinical B-cell malignancy models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Bcl-2 Inhibition and Apoptosis Induction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins like Bim, Bak, and Bax. In many B-cell malignancies, the overexpression of Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor survival and resistance to therapy.
This compound, as a selective Bcl-2 inhibitor, binds to the BH3-mimetic groove of the Bcl-2 protein, displacing pro-apoptotic proteins like Bim. This liberation of pro-apoptotic factors leads to the activation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and executing the apoptotic program.
Data Presentation: Efficacy of Bcl-2 Inhibition in B-cell Malignancy Models
The following tables summarize representative quantitative data for the well-characterized Bcl-2 inhibitor, Venetoclax, in various B-cell malignancy models. This data serves as a benchmark for the expected efficacy of a potent and selective Bcl-2 inhibitor like this compound.
Table 1: In Vitro Cytotoxicity of Venetoclax in B-cell Malignancy Cell Lines
| Cell Line | B-cell Malignancy Subtype | IC50 (nM) after 48h | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 60 | [6] |
| OCI-Ly19 | High-Grade B-cell Lymphoma (HGBL) | 26 | [7] |
| MCA | High-Grade B-cell Lymphoma (HGBL) | 15 | [7] |
| TMD8 | High-Grade B-cell Lymphoma (HGBL) | 80 | [7] |
| Ri-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 | [8] |
| TOLEDO | Diffuse Large B-cell Lymphoma (DLBCL) | 290 | [8] |
| Mino | Mantle Cell Lymphoma (MCL) | ~5 | [9] |
Table 2: Induction of Apoptosis by Venetoclax in B-cell Malignancy Cells
| Cell Line/Patient Sample | B-cell Malignancy Subtype | Venetoclax Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 10 nM | 4 hours | Significant increase vs. control | [10] |
| T-ALL Blast Cells | T-cell Acute Lymphoblastic Leukemia | Varies | 48 hours | Significantly increased | [5] |
| B-ALL Blast Cells | B-cell Acute Lymphoblastic Leukemia | Varies | 48 hours | Significantly increased | [5] |
| Primary FL Samples | Follicular Lymphoma | Varies (10-200 nM) | 4 hours | Dose-dependent increase | [11] |
Table 3: In Vivo Efficacy of Venetoclax in B-cell Malignancy Xenograft Models
| Xenograft Model | B-cell Malignancy Subtype | Treatment | Outcome | Reference |
| DoHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | Venetoclax + Eltanexor | Reduced tumor growth, prolonged survival | [12] |
| Rec-1 | Mantle Cell Lymphoma (MCL) | Venetoclax + Radiotherapy | Synergistically increased survival | [13] |
| U2932 | ABC-DLBCL | Venetoclax + PRIT | Cured up to 100% of mice | [13] |
| Primary MCL & DLBCL PDX | Mantle Cell & Diffuse Large B-cell Lymphoma | Venetoclax | Reduced tumor viability in primary samples | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in B-cell malignancy models.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., OCI-Ly1, TMD8, Mino)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count B-cell malignancy cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in B-cell malignancy cells.
Materials:
-
B-cell malignancy cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To assess the effect of this compound on the expression levels of key Bcl-2 family proteins.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, Bcl-xL, Bim, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels relative to the loading control.
-
In Vivo Efficacy in a B-cell Malignancy Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
B-cell malignancy cell line (e.g., OCI-Ly1) or patient-derived xenograft (PDX) cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million B-cell malignancy cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at a predetermined dose. The control group should receive the vehicle.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining) or immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Tumor lysates can also be prepared for Western blot analysis.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy in B-cell malignancy models. By systematically assessing its impact on cell viability, apoptosis, and in vivo tumor growth, researchers can gain a comprehensive understanding of its therapeutic potential. The use of representative data from established Bcl-2 inhibitors serves as a valuable reference for interpreting experimental outcomes and positioning this compound in the landscape of targeted therapies for B-cell cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 3. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 5. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reciprocal sensitivity of diffuse large B-cell lymphoma cells to Bcl-2 inhibitors BIRD-2 versus venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Lonitoclax Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on Lonitoclax, a potent and selective BCL-2 inhibitor, and detail protocols for its in vivo use in animal models based on currently available information and data from the comparable agent, Venetoclax.
Introduction to this compound
This compound is a next-generation B-cell lymphoma 2 (BCL-2) inhibitor designed for improved selectivity and safety compared to first-generation inhibitors.[1][2] Preclinical data suggests that this compound has comparable anti-tumor efficacy to Venetoclax in both B-cell and myeloid malignancy models.[3][4][5] It has demonstrated monotherapy and synergistic activity in acute myeloid leukemia (AML) xenograft models.[1][2][6][7] These characteristics make this compound a promising candidate for the treatment of various hematological malignancies.
In Vivo Efficacy of this compound: Summary of Available Data
While specific dosages from preclinical studies of this compound have not been publicly disclosed in detail, press releases from Lomond Therapeutics have consistently highlighted its activity in animal models.
| Animal Model | Cancer Type | Key Findings | Citation |
| Xenograft Models | Acute Myeloid Leukemia (AML) | Demonstrated monotherapy activity and synergistic activity when combined with azacytidine, FLT3 inhibitors, and menin inhibitors. | [1][2][6][7] |
| B-cell and Myeloid Malignancy Models | Hematological Malignancies | Showed equivalent in vivo anti-tumor efficacy to Venetoclax. | [3][4][5] |
Venetoclax as a Proxy for this compound In Vivo Studies
Given that this compound has been shown to have comparable in vivo efficacy to Venetoclax, the well-established preclinical data for Venetoclax can serve as a valuable reference for designing in vivo studies with this compound. The following table summarizes reported in vivo dosages of Venetoclax in relevant mouse models.
| Animal Model | Cancer Type | Drug | Dosage | Route of Administration | Dosing Schedule | Citation |
| Murine AML Xenograft | Acute Myeloid Leukemia (AML) | Venetoclax | 100 mg/kg | Oral | Daily | [8] |
| MV-4-11 Xenograft | Acute Myeloid Leukemia (AML) | Venetoclax | 25 mg/kg | Oral Gavage | 5 days per week for 6 weeks | [9][10] |
| Toledo Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Venetoclax | 25 mg/kg | Oral Gavage | Once per day | [10] |
| DoHH-2 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Venetoclax | 100 mg/kg | Oral Gavage | Once per day | [10] |
| pBIC Mouse Model | MYC/BCL2 Double-Expressor DLBCL | Venetoclax | 10 mg/kg (250 µ g/dose ) | Intraperitoneal | Twice a week | [11] |
Detailed Protocol: In Vivo Efficacy Study of this compound in an AML Xenograft Mouse Model
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a subcutaneous AML xenograft model. The proposed dosage is hypothetical and based on the reported effective doses of the comparable agent, Venetoclax.
4.1. Animal Model and Cell Line
-
Animal Strain: Female athymic nude mice (nu/nu) or NSG mice, 6-8 weeks old.
-
Cell Line: MV-4-11 (human AML cell line). Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
4.2. Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Dosage: Based on Venetoclax data, a starting dose of 50 mg/kg this compound is recommended. Dose-ranging studies (e.g., 25, 50, and 100 mg/kg) are advised to determine the optimal therapeutic dose.
-
Route of Administration: Oral gavage (PO).
-
Dosing Schedule: Administer once daily (QD) for a period of 21-28 days.
4.3. Experimental Design
-
Group Size: n = 8-10 mice per group.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Group 2: this compound (e.g., 50 mg/kg)
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
-
Endpoint:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoint: Survival analysis. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.
-
4.4. Data Analysis
-
Analyze differences in tumor growth between groups using a two-way ANOVA with repeated measures.
-
Compare survival curves using the Kaplan-Meier method and log-rank test.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: BCL-2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits BCL-2, leading to apoptosis.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 2. biospace.com [biospace.com]
- 3. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 4. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 7. US FDA clears Lomond Therapeutics’ IND application for phase 1 multicenter study of this compound in patients with relapsed/refractory AML [pharmabiz.com]
- 8. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lonitoclax Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Lonitoclax, its inherent hydrophobicity can present significant challenges in aqueous environments. This guide provides practical troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture media?
This is a common phenomenon known as "crashing out." this compound, like many small molecule inhibitors, is poorly soluble in water.[1][2] While it readily dissolves in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the subsequent dilution into an aqueous system drastically increases the polarity of the solvent. This change causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, so it is crucial to design your dilution scheme to stay within this limit while maintaining this compound in solution.[1]
Q2: What are the immediate steps I should take if I observe precipitation of this compound in my experiment?
If you observe precipitation, consider these initial troubleshooting steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, perform serial dilutions of your concentrated this compound stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[2]
-
Gentle Warming: Warming the solution to 37°C may aid in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade the compound.[1]
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Sonication: A brief sonication in a water bath can help break down precipitate particles and facilitate re-dissolution.[1]
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pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable groups.[1]
Q3: I'm still experiencing precipitation in my cell-based assay. What other formulation strategies can I try?
Several advanced formulation techniques can enhance the solubility of hydrophobic compounds like this compound for in vitro studies:
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Co-solvents: The use of a mixture of solvents can improve solubility. Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used in combination with water to create a more favorable solvent system.[3][4]
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Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Polysorbates (e.g., Tween® 20, Tween® 80) and Cremophor® EL are commonly used surfactants in parenteral formulations.[5]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6]
Quantitative Data: Properties of Common Solubilizing Agents
The following table summarizes the properties of commonly used co-solvents and surfactants that can be employed to improve the solubility of this compound.
| Agent | Type | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 0.5% in final cell culture | High solubilizing power for many organic molecules. Can be toxic to cells at higher concentrations.[1][2] |
| Ethanol | Co-solvent | 1-10% | Generally well-tolerated by many cell lines at low concentrations.[7] |
| Propylene Glycol | Co-solvent | 1-20% | A common vehicle in pharmaceutical formulations.[3] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | 1-30% | Low toxicity and widely used in parenteral formulations.[5] |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.01-0.5% | Non-ionic surfactant, forms micelles to solubilize hydrophobic compounds. |
| Polysorbate 20 (Tween® 20) | Surfactant | 0.01-0.5% | Similar to Polysorbate 80, often used in biological assays.[5] |
| Cremophor® EL | Surfactant | 0.1-2% | A polyoxyethylated castor oil used to solubilize water-insoluble drugs. |
| β-Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1-10% | Forms inclusion complexes to enhance solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the desired amount of this compound powder.
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Add a sufficient volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Vortex the solution thoroughly to ensure complete dissolution. Brief sonication in a water bath can be used if necessary.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
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Pre-warm your complete cell culture medium to 37°C.[2]
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Prepare an intermediate dilution of your this compound DMSO stock in the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to get a 100 µM solution.
-
From this intermediate dilution, perform further serial dilutions in the pre-warmed medium to achieve your final desired concentrations.
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Add the final diluted solutions to your cells, ensuring the final DMSO concentration remains below 0.5%.
Visualizing Experimental Workflows and Pathways
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Inclusion complex of a Bcl-2 inhibitor with cyclodextrin: characterization, cellular accumulation, and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Lonitoclax experiment variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability and reproducibility issues encountered during experiments with Lonitoclax.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation, orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to their survival and resistance to treatment. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic (mitochondrial) pathway of apoptosis, leading to cancer cell death.[1] this compound was designed to have high selectivity for Bcl-2 over Bcl-xL, which is intended to mitigate the hematologic toxicities, such as thrombocytopenia, that can be observed with less selective inhibitors.[1][2]
Q2: What are the common sources of experimental variability when working with this compound and other BH3 mimetics?
Experimental variability with BH3 mimetics like this compound can arise from several factors:
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Cell Line Specifics: The genetic and proteomic background of the cell line is a primary source of variability. High expression levels of other anti-apoptotic proteins, such as Mcl-1 or Bcl-xL, can confer resistance to Bcl-2-specific inhibitors.
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Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the expression of Bcl-2 family proteins and the overall sensitivity of cells to the inhibitor.
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Compound Handling: The solubility and stability of the compound in cell culture media can affect its effective concentration. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
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Assay-Specific Issues: The timing of the assay, choice of apoptosis detection method, and technical execution can all contribute to variability in results.
Q3: How do I select an appropriate cell line for my this compound experiments?
The choice of cell line is critical for obtaining meaningful results. Consider the following:
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Bcl-2 Dependence: Select cell lines known to be dependent on Bcl-2 for survival. This information can often be found in the literature or determined empirically through "BH3 profiling," a functional assay that assesses the apoptotic priming of mitochondria.
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Expression of other Anti-Apoptotic Proteins: Be aware of the expression levels of Mcl-1 and Bcl-xL in your chosen cell line. High levels of these proteins can lead to intrinsic resistance to this compound. Western blotting or proteomics can be used to determine the expression profile of Bcl-2 family members.
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Disease Relevance: Choose cell lines that are relevant to the cancer type you are studying. This compound has shown preclinical activity in models of both B-cell and myeloid malignancies.[3]
Troubleshooting Guides
Issue 1: No or Low Apoptosis Detected After this compound Treatment
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Assess Bcl-2 Family Protein Expression: Perform a Western blot to determine the relative protein levels of Bcl-2, Bcl-xL, and Mcl-1. High levels of Bcl-xL or Mcl-1 may indicate a mechanism of resistance. 2. Perform BH3 Profiling: This functional assay can help determine the specific anti-apoptotic dependencies of your cell line. |
| Suboptimal Drug Concentration or Incubation Time | 1. Dose-Response Curve: Treat cells with a wide range of this compound concentrations to determine the IC50 value.[1] 2. Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration. Apoptosis is a dynamic process, and the peak response may be missed with a single time point.[1] |
| Compound Inactivity | 1. Prepare Fresh Stock Solutions: this compound, like other small molecules, can degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound sample using analytical methods such as LC-MS or NMR. |
| Technical Issues with Apoptosis Assay | 1. Use Multiple Apoptosis Assays: Do not rely on a single method. Corroborate your findings using complementary assays such as Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7 Glo), and PARP cleavage by Western blot. 2. Optimize Assay Protocols: Refer to the detailed experimental protocols provided below and ensure all steps are performed correctly. Pay close attention to reagent preparation, incubation times, and instrument settings. |
Issue 2: High Variability Between Replicate Experiments
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | 1. Standardize Cell Seeding Density: Ensure that the same number of cells is seeded in each well for every experiment. 2. Use Cells at a Consistent Passage Number: Cell characteristics can change with prolonged passaging. Use cells within a defined passage number range for all experiments. 3. Monitor Cell Health: Only use healthy, actively dividing cells for your experiments. Avoid using cells that are overgrown or have been in culture for too long. |
| Inaccurate Pipetting | 1. Calibrate Pipettes Regularly: Ensure that your pipettes are properly calibrated to dispense accurate volumes. 2. Use Proper Pipetting Technique: Use appropriate pipetting techniques to minimize errors, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | 1. Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. If possible, fill the outer wells with media or PBS and do not use them for experimental samples. 2. Ensure Proper Humidification: Maintain adequate humidity in the incubator to minimize evaporation. |
Data Presentation
Due to the limited availability of specific public quantitative preclinical data for this compound, the following table presents representative data for a "typical" selective Bcl-2 inhibitor to illustrate how such data can be structured.
Table 1: Representative In Vitro Cytotoxicity of a Selective Bcl-2 Inhibitor
| Cell Line | Cancer Type | Bcl-2 Expression | Mcl-1 Expression | Bcl-xL Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | Low | Low | 10 |
| MOLM-13 | Acute Myeloid Leukemia | High | Moderate | Low | 50 |
| OCI-AML3 | Acute Myeloid Leukemia | High | High | Low | >1000 |
| HBL-1 | Diffuse Large B-cell Lymphoma | High | Low | High | >1000 |
Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.
Mandatory Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Lonitoclax in Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lonitoclax in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a next-generation, orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][2][3][4][5][6][7][8] Overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis). This compound, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins. This initiates the downstream caspase cascade and selective apoptosis in BCL-2-dependent cells.
Q2: How does this compound differ from Venetoclax, and why is that important for my research?
A2: this compound was designed to have an improved selectivity and safety profile compared to the first-generation BCL-2 inhibitor, Venetoclax.[2][3][6][7][8][9] Key differentiators include:
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Enhanced Selectivity: this compound has a higher selectivity for BCL-2 over other BCL-2 family members like BCL-xL.[2][3][6] Inhibition of BCL-xL is associated with on-target toxicity, specifically thrombocytopenia (low platelet count), which can be a confounding factor in experiments.[2]
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Pharmacokinetic Profile: It has a shorter half-life and reduced interaction with CYP3A4 enzymes, which is intended to minimize the risk of tumor lysis syndrome (TLS) and reduce drug-drug interactions.[2][3]
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Reduced Immunosuppression: Preclinical models suggest this compound has minimal immunosuppressive effects on healthy B cells, CD8+ T cells, and NK cells compared to Venetoclax.[2][6][10]
For researchers, this means this compound may provide a more precise tool for studying BCL-2 function with a lower likelihood of off-target effects related to BCL-xL inhibition or impact on immune cells confounding the experimental results.
Q3: What are potential off-target effects of a highly selective BCL-2 inhibitor like this compound?
A3: Even with high selectivity, off-target effects can occur. These may arise from:
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Weak affinity for other proteins at high concentrations: It is crucial to use the lowest effective concentration to minimize this risk.
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Unforeseen interactions with other cellular pathways: For example, Venetoclax has been shown to affect cellular metabolism independently of its BCL-2 inhibitory function.
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Phenotypes in cells not dependent on BCL-2: If you observe effects in cell lines that do not rely on BCL-2 for survival, this could indicate an off-target mechanism.
Q4: How can I be sure the observed phenotype in my experiment is due to on-target BCL-2 inhibition?
A4: Rigorous experimental design is key. This should include:
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Using appropriate controls: This includes a vehicle control (e.g., DMSO), a structurally similar but inactive molecule if available, and positive and negative control cell lines.
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Orthogonal approaches: Confirm your findings using a different method. For example, if you observe apoptosis with this compound, you could validate this by using siRNA or CRISPR to knock down BCL-2.
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Dose-response relationship: A clear dose-response relationship between this compound concentration and the observed phenotype strengthens the evidence for an on-target effect.
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Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to BCL-2 in your experimental system.
Data Presentation
Table 1: Illustrative Selectivity Profile of BCL-2 Inhibitors
The following table provides an illustrative comparison of the binding affinities (Ki, nM) of Navitoclax (a dual BCL-2/BCL-xL inhibitor), Venetoclax, and the expected profile of this compound against key BCL-2 family members. Lower Ki values indicate higher affinity.
| Inhibitor | BCL-2 (Ki, nM) | BCL-xL (Ki, nM) | BCL-w (Ki, nM) | MCL-1 (Ki, nM) |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >10,000 |
| Venetoclax (ABT-199) | <1 | ~200 | ~500 | >40,000 |
| This compound (Illustrative) | <1 | >1,000 | >1,000 | >40,000 |
Disclaimer: The Ki values for this compound are illustrative and based on qualitative descriptions of its enhanced selectivity.[2][3][6] Precise quantitative data from the manufacturer is not yet publicly available. Data for Navitoclax and Venetoclax are compiled from publicly available sources.
Table 2: Recommended In Vitro Assay Parameters for this compound
| Parameter | Recommendation | Rationale |
| Cell Lines | BCL-2 dependent lines (e.g., RS4;11, MOLM-13) and BCL-2 independent lines (e.g., lines with high MCL-1 or BCL-xL expression) as negative controls. | To confirm on-target activity and rule out non-specific cytotoxicity. |
| Concentration Range | 1 nM - 10 µM for initial dose-response curves. | To determine the EC50 and identify the lowest effective concentration. |
| Incubation Time | 24 - 72 hours for apoptosis assays. | To allow sufficient time for the induction of the apoptotic cascade. |
| Vehicle Control | DMSO at a final concentration of <0.5% (ideally <0.1%). | To control for solvent-induced effects. |
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway and the mechanism of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
Troubleshooting Guides
Scenario 1: Reduced or no apoptosis is observed in a BCL-2 dependent cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration/Duration | Perform a dose-response (1 nM - 10 µM) and time-course (24-72h) experiment to determine the optimal conditions. |
| Compound Instability | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (-20°C or -80°C, protected from light). |
| Cell Line Resistance | Confirm BCL-2 dependency. High expression of other anti-apoptotic proteins like MCL-1 or BCL-xL can confer resistance. Analyze their expression levels by Western blot. |
| Assay Issues | Use a positive control for apoptosis (e.g., staurosporine). For flow cytometry, ensure compensation is set correctly and include single-stain controls. For caspase assays, ensure the cell lysate is properly prepared. |
Scenario 2: Apoptosis is observed in a BCL-2 independent cell line.
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | Titrate this compound to lower concentrations. High concentrations can engage low-affinity off-targets. |
| Non-specific Cytotoxicity | Assess cell viability with a non-apoptosis-based assay (e.g., membrane integrity dye). |
| Off-target Inhibition of other BCL-2 Family Members | Although designed for selectivity, at high concentrations, this compound might inhibit other anti-apoptotic proteins. Perform Western blot analysis to check for changes in other BCL-2 family protein levels. |
| Off-target Effect on an Unrelated Pathway | Use orthogonal methods (BCL-2 knockdown) to see if the phenotype is replicated. If not, consider proteomic or transcriptomic approaches to identify potential off-targets. |
Scenario 3: An unexpected phenotype, other than apoptosis, is observed (e.g., changes in cell morphology, metabolism, or cell cycle).
| Possible Cause | Troubleshooting Step |
| On-target Effect on a Non-canonical BCL-2 Function | BCL-2 has been implicated in other cellular processes like autophagy and calcium homeostasis. Review the literature for non-canonical BCL-2 functions that might explain the phenotype. |
| Off-target Effect | This is a strong indicator of a potential off-target effect. Follow the workflow for investigating off-target effects outlined in the diagram above. Start by confirming the phenotype with BCL-2 knockdown. |
| Metabolic Reprogramming | As seen with Venetoclax, BCL-2 inhibitors can have off-target effects on cellular metabolism. Assess key metabolic parameters (e.g., oxygen consumption rate, extracellular acidification rate) to investigate this possibility. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to BCL-2 in intact cells.
Methodology:
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Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10x EC50) and a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer with protease inhibitors.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BCL-2 protein by Western blotting.
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Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay: Submit the compound to a commercial kinase profiling service or perform in-house assays using a broad panel of recombinant kinases. A common format is a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) from ATP to a substrate.
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Data Analysis: Calculate the percent inhibition for each kinase at each concentration. Determine the IC50 value for any kinases that show significant inhibition.
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Data Interpretation: Significant inhibition of a kinase at concentrations relevant to the observed cellular phenotype may indicate an off-target effect.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Methodology:
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Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight if applicable.
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Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24 hours).
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Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add the reagent to each well.
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Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
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Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Interpretation: An increase in luminescence in this compound-treated cells compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 3. Expert Systems Celebrates Milestone in Clinical Development of this compound, a Best-in-Class BCL-2 Inhibitor, Developed in Partnership with Lomond Therapeutics — Expert Systems [expertsystems.inc]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 6. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 7. LOMOND THERAPEUTICS ANNOUNCES FDA CLEARANCE OF IND APPLICATION FOR PHASE 1 STUDY OF this compound, A SELECTIVE BCL2 INHIBITOR, FOR CHRONIC LYMPHOCYTIC LEUKEMIA, SMALL LYMPHOCYTIC LYMPHOMA, AND SELECT LOW-GRADE LYMPHOMAS [prnewswire.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. targetedonc.com [targetedonc.com]
- 10. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
Lonitoclax stability and storage conditions for experiments
This technical support center provides guidance on the stability and storage of Lonitoclax for experimental use. Please refer to the Certificate of Analysis (CofA) provided by the manufacturer for lot-specific information.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For optimal stability, this compound powder should be stored under the following conditions.[1]
| Storage Condition | Duration |
| Dry and dark at 0 - 4°C | Short-term (days to weeks) |
| Dry and dark at -20°C | Long-term (months to years) |
Note: The product is generally stable for a few weeks during standard shipping at room temperature.[1]
Q2: How do I reconstitute this compound?
This compound is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2).[2][3] For in vitro experiments, it is typically reconstituted in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
Q3: What is the solubility of this compound?
The exact solubility in various solvents has not been publicly disclosed. Please refer to the product's Certificate of Analysis for any available solubility data. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Q4: How should I store this compound solutions?
Once reconstituted, it is crucial to store the stock solution properly to maintain its activity.
| Storage of Stock Solutions | Recommendations |
| Solvent | Use high-purity, anhydrous DMSO. |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Storage Temperature | Store aliquots at -20°C or -80°C for long-term stability. |
| Light Sensitivity | Protect from light. |
Q5: Is this compound stable in aqueous media?
The stability of this compound in aqueous cell culture media has not been extensively reported in publicly available literature. It is best practice to dilute the stock solution into aqueous media immediately before use. Avoid prolonged storage of this compound in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, the solution may be supersaturated. Centrifuge to pellet the precipitate and use the supernatant after determining its concentration.- Prepare a new stock solution at a lower concentration. |
| Inconsistent experimental results | - Compound degradation- Improper storage- Repeated freeze-thaw cycles | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Ensure the stock solution has been stored correctly (protected from light, at the recommended temperature).- Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Low or no activity in cell-based assays | - Compound degradation- Poor cell permeability | - Verify the activity with a fresh stock solution.- Review the experimental protocol to ensure the final concentration and incubation time are appropriate.- While this compound is designed for good cell permeability, consider using permeabilization agents if targeting intracellular components in specific assay setups, though this is not typically required for Bcl-2 inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 733.29 g/mol )[2]
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.33 mg of this compound.
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Add the appropriate volume of anhydrous DMSO to the this compound powder.
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Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
Workflow for Preparing this compound Working Solutions
Caption: Workflow for the preparation of this compound solutions.
Signaling Pathway
This compound is an inhibitor of the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, this compound promotes apoptosis (programmed cell death) in cancer cells that overexpress this protein.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in Lonitoclax Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during preclinical studies with Lonitoclax, a selective BCL-2 inhibitor. By providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and clear data presentation, this resource aims to facilitate the effective use of this compound and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which is reported to be BCL-2 dependent, is showing unexpected resistance to this compound. What are the potential reasons?
A1: Resistance to BCL-2 inhibitors like this compound, even in supposedly sensitive cell lines, can be attributed to several factors:
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Compensatory Upregulation of Other Anti-Apoptotic Proteins: While this compound is highly selective for BCL-2, cancer cells can evade apoptosis by upregulating other anti-apoptotic proteins from the BCL-2 family, such as MCL-1 or BCL-XL.[1][2] This upregulation can sequester pro-apoptotic proteins (e.g., BIM, PUMA) and prevent the initiation of apoptosis.
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Mutations in the BCL-2 Gene: Although this compound is designed for high-affinity binding to BCL-2, mutations within the BH3-binding groove of the BCL-2 protein can reduce the binding affinity of the inhibitor, leading to decreased efficacy.[2]
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Alterations in Downstream Apoptotic Machinery: The apoptotic pathway downstream of BCL-2 is complex. Mutations or silencing of essential pro-apoptotic effector proteins like BAX and BAK can render cells resistant to apoptosis, even when BCL-2 is effectively inhibited.[1][3]
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Increased Metabolic Activity: Some cancer cells can develop resistance by altering their metabolic pathways, such as increasing glycolysis or oxidative phosphorylation, to counteract the pro-apoptotic signals induced by BCL-2 inhibition.[2]
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Experimental/Technical Issues: Several technical factors could lead to apparent resistance, including suboptimal drug concentration, incorrect timing of analysis, or issues with the cell viability or apoptosis assays.[1]
Q2: I am observing a paradoxical increase in cell viability or a lack of apoptosis at certain concentrations of this compound. How can this be explained?
A2: While less common, paradoxical effects with targeted therapies can occur. Potential explanations include:
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Off-Target Effects at High Concentrations: At very high concentrations, small molecule inhibitors may exhibit off-target activities that could paradoxically promote cell survival or interfere with the apoptotic process. It is crucial to perform a comprehensive dose-response analysis to identify the optimal concentration range.
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Cellular Stress Responses: Sub-lethal concentrations of a drug can sometimes induce a pro-survival stress response in cancer cells, leading to a temporary increase in proliferation or resistance to apoptosis.
-
Heterogeneity of the Cell Population: The cell line may consist of a mixed population of sensitive and resistant cells. At certain concentrations, the death of sensitive cells might create a more favorable environment for the growth of resistant clones.
Q3: My results show significant thrombocytopenia or immunosuppressive effects in my preclinical models, which is unexpected for this compound. What should I investigate?
A3: this compound was specifically designed to have high selectivity for BCL-2 over BCL-XL to minimize the risk of thrombocytopenia, a known side effect of less selective BCL-2 inhibitors like Venetoclax (B612062).[4][5][6] Similarly, it is reported to have minimal immunosuppressive activity.[4][7] If you observe these effects, consider the following:
-
Model System Specifics: The in vivo or in vitro model system being used might have unique characteristics or sensitivities that differ from those in which this compound has been previously tested.
-
Off-Target Effects in a Specific Context: While highly selective, it is not impossible for off-target effects to manifest in specific biological contexts. Further investigation into the molecular mechanisms in your model system would be warranted.
-
Compound Purity and Formulation: Ensure the purity of the this compound compound and the appropriateness of the vehicle and formulation used for your experiments. Impurities or improper formulation could lead to unexpected toxicities.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Lack of Apoptosis
| Potential Cause | Troubleshooting Steps |
| Biological Resistance | 1. Assess Expression of BCL-2 Family Proteins: Use Western blotting to quantify the protein levels of BCL-2, MCL-1, and BCL-XL. High levels of MCL-1 or BCL-XL may indicate a mechanism of resistance. 2. Perform BH3 Profiling: This technique can help determine the dependency of the cells on specific anti-apoptotic proteins. 3. Sequence the BCL-2 Gene: Check for mutations in the BH3-binding groove of BCL-2 that might interfere with this compound binding. 4. Evaluate BAX/BAK Expression: Confirm that the cell line expresses sufficient levels of the pro-apoptotic effector proteins BAX and BAK. |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a Dose-Response Curve: Treat cells with a wide range of this compound concentrations to determine the optimal IC50. 2. Conduct a Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your cell line. |
| Assay-Related Issues | 1. Validate Apoptosis Assay: Ensure that reagents for assays like Annexin V/PI staining or caspase activity are fresh and properly stored. Run positive and negative controls. 2. Optimize Flow Cytometer Settings: Use single-color controls for proper compensation and unstained cells to set the baseline fluorescence. 3. Confirm Cell Health: Use healthy, log-phase cells for experiments. Over-confluent or starved cells can show altered responses. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | 1. Authenticate Cell Line: Use STR profiling to confirm the identity of your cell line. 2. Monitor Passage Number: High-passage number cell lines can exhibit genetic drift and altered phenotypes. Use low-passage cells for critical experiments. 3. Check for Contamination: Regularly test for mycoplasma contamination, which can significantly impact cellular responses. |
| Reagent Variability | 1. Use Fresh Drug Stocks: Prepare fresh this compound stock solutions regularly and store them appropriately. 2. Standardize Reagents: Use the same lot of media, serum, and other key reagents to minimize variability. |
| Experimental Procedure Variations | 1. Maintain Consistent Cell Seeding Density: Ensure that cells are seeded at the same density for all experiments. 2. Standardize Incubation Times and Conditions: Adhere strictly to the established incubation times and maintain consistent CO2, temperature, and humidity levels. |
Data Presentation
Table 1: Comparative Profile of this compound and Venetoclax
| Feature | This compound | Venetoclax | Reference |
| Primary Target | BCL-2 | BCL-2 | [4][8] |
| Selectivity vs. BCL-XL | High | Moderate | [4][5][6] |
| CYP3A4 Inhibition | Reduced | Significant | [4][9] |
| Reported Side Effects | Minimal in healthy volunteers | Thrombocytopenia, Neutropenia | [4][9] |
| Immunosuppressive Activity | Minimal in preclinical models | Observed | [4][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical workflow for troubleshooting unexpected resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 4. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 5. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 6. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
- 7. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 8. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
Validation & Comparative
A Comparative Analysis of the Immunosuppressive Profiles of Lonitoclax and Venetoclax
A detailed examination of the available preclinical and clinical data reveals a potential differentiation in the immunosuppressive activity of Lonitoclax compared to Venetoclax (B612062), two B-cell lymphoma 2 (BCL-2) inhibitors. While both drugs effectively induce apoptosis in cancer cells, their impact on non-malignant immune cells appears to diverge, with this compound exhibiting a potentially more favorable immunomodulatory profile.
This compound, a next-generation BCL-2 inhibitor, has been specifically engineered for enhanced selectivity for BCL-2 over BCL-xL, a mechanism intended to mitigate the hematologic and immune toxicities that have been observed with Venetoclax[1][2][3][4][5][6]. Preclinical data, as reported in company communications, suggest that this compound has minimal immunosuppressive effects on key immune effector cells, including B cells, CD8+ T cells, and natural killer (NK) cells[3][6][7][8][9].
In contrast, the immunomodulatory effects of Venetoclax are more complex and have been the subject of extensive investigation. While some studies indicate a limited impact on circulating T and NK cell populations[10], others have reported decreases in CD4+ and CD8+ T cells and instances of neutropenia[7][11][12]. Furthermore, research has shown that Venetoclax can alter the function of regulatory T cells (Tregs), potentially reducing their suppressive capacity[13]. More recent studies suggest that Venetoclax may even have immune-restorative effects in certain contexts[9][14].
This comparison guide will synthesize the currently available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the differing immunosuppressive activities of this compound and Venetoclax.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of this compound and Venetoclax on various immune cell populations. It is important to note that the data for this compound is derived from company press releases and public announcements, as peer-reviewed preclinical data is not yet widely available.
Table 1: Comparative Effects of this compound and Venetoclax on Immune Cell Subsets
| Immune Cell Subset | This compound (Preclinical Data) | Venetoclax (Preclinical & Clinical Data) |
| B Cells | Minimal immunosuppressive activity reported[1][2]. | Significant depletion observed[10]. |
| CD8+ T Cells | Minimal immunosuppressive activity reported[1][2]. | Varied effects: minimal impact in some studies[10], decrease in others[7], and increased proliferation with exhaustion in a mouse model[1]. |
| CD4+ T Cells | Not specifically detailed, but general minimal immunosuppressive activity on T cells claimed[1][2]. | Decrease observed in some patient cohorts[7]. |
| Natural Killer (NK) Cells | Minimal immunosuppressive activity reported[1][2]. | Minimal impact on circulating numbers in some studies[10], but potential for restored function after an initial decrease[4]. |
| Neutrophils | Not specifically detailed. | Grade 3 or 4 neutropenia is a known adverse event[11][12]. |
Table 2: In Vitro Sensitivity of Human Immune Cells to Venetoclax
| Immune Cell Type | IC50 (nM) | Reference |
| B Cells | ~1 | [12] |
| CD8+ T Cells | ~100 | [12] |
| NK Cells | ~200 | [12] |
| CD4+ T Cells | ~500 | [12] |
Signaling Pathways and Mechanism of Action
Both this compound and Venetoclax are BH3 mimetics that target the anti-apoptotic protein BCL-2. By binding to BCL-2, they displace pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway. However, the selectivity of these drugs for BCL-2 over other BCL-2 family members, such as BCL-xL, is a key differentiator that likely underlies their distinct effects on immune cells.
The higher selectivity of this compound for BCL-2 over BCL-xL is a critical design feature. BCL-xL is known to be essential for the survival of certain hematopoietic cells, including platelets and some T-cell subsets. By sparing BCL-xL, this compound may avoid the on-target toxicities that can lead to immunosuppression.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not publicly available. However, the following are representative methodologies commonly used to assess the immunomodulatory effects of BCL-2 inhibitors, based on published studies on Venetoclax.
Immunophenotyping by Flow Cytometry
This technique is used to identify and quantify different immune cell populations in peripheral blood or tissue samples.
-
Objective: To determine the absolute counts and relative proportions of B cells (CD19+), T cell subsets (CD3+, CD4+, CD8+), and NK cells (CD3-CD56+).
-
Method:
-
Collect peripheral blood mononuclear cells (PBMCs) from treated and control subjects.
-
Stain the cells with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56).
-
Acquire data on a flow cytometer.
-
Analyze the data to gate on specific cell populations and determine their frequencies and absolute numbers.
-
T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to stimulation.
-
Objective: To assess the impact of the drug on T-cell function.
-
Method:
-
Isolate T cells from PBMCs.
-
Label the T cells with a proliferation-tracking dye (e.g., CFSE).
-
Culture the labeled T cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen) with and without the test compound (this compound or Venetoclax) at various concentrations.
-
After a set incubation period (e.g., 3-5 days), analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.
-
Apoptosis Assay
This assay quantifies the percentage of cells undergoing apoptosis.
-
Objective: To directly measure the cytotoxic effect of the drug on different immune cell populations.
-
Method:
-
Culture isolated immune cell subsets (e.g., B cells, T cells, NK cells) in the presence of the test compound at various concentrations.
-
After incubation, stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Conclusion
The available evidence suggests that this compound may possess a more favorable safety profile with reduced immunosuppressive activity compared to Venetoclax. This is attributed to its higher selectivity for BCL-2 over BCL-xL. While preclinical claims for this compound are promising, the lack of publicly available, peer-reviewed data necessitates a cautious interpretation.
The extensive research on Venetoclax reveals a nuanced immunomodulatory profile, with effects that can vary depending on the specific immune cell population and the clinical context. While it can lead to the depletion of certain immune cells, it may also have immune-enhancing effects.
For researchers and drug developers, the choice between these two agents may depend on the specific therapeutic indication, the desired level of immune modulation, and the patient's underlying immune status. Further head-to-head comparative studies with publicly accessible data will be crucial to fully elucidate the differential immunomodulatory effects of this compound and Venetoclax and to guide their optimal clinical application.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 4. Distinct immune composition in lymph node and peripheral blood of CLL patients is reshaped during venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 7. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
- 8. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Venetoclax treatment in patients with cancer has limited impact on circulating T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Venetoclax treatment in patients with cancer has limited impact on circulating T and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Lonitoclax and Venetoclax on Non-Malignant Immune Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BCL-2 inhibitors lonitoclax and venetoclax (B612062), with a focus on their effects on non-malignant immune cells. This analysis is based on publicly available preclinical and clinical data.
This compound, a next-generation BCL-2 inhibitor, has been specifically engineered to exhibit greater selectivity for BCL-2 over BCL-xL, a mechanism intended to mitigate the hematologic and immune-related toxicities associated with the first-in-class BCL-2 inhibitor, venetoclax.[1][2][3] Preclinical data from Lomond Therapeutics suggests that this compound has minimal immunosuppressive effects on crucial non-malignant immune cell populations, including B cells, CD8+ T cells, and natural killer (NK) cells, when compared to venetoclax.[1][2][3]
Venetoclax, while a highly effective anti-cancer agent, is known to impact various immune cell subsets due to their differential reliance on BCL-2 for survival. This guide synthesizes the available quantitative data to facilitate a direct comparison and provides detailed experimental methodologies for the key assays cited.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and venetoclax on various non-malignant immune cell populations.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Venetoclax on Human Immune Cells
| Immune Cell Subset | This compound IC50 | Venetoclax IC50 | Data Source |
| B Cells | Data not publicly available | ~1 nM | [1] |
| CD4+ T Cells | Data not publicly available | ~500 nM | [1] |
| CD8+ T Cells | Data not publicly available | ~100 nM | [1] |
| - Naive CD8+ T Cells | Data not publicly available | ~30 nM | [1] |
| - Memory CD8+ T Cells | Data not publicly available | ~240 nM | [1] |
| Natural Killer (NK) Cells | Data not publicly available | ~200 nM | [1] |
| Neutrophils | Data not publicly available | 120 µM | [4] |
| Monocytes | Data not publicly available | Largely resistant (up to 10 µM) | [5] |
Note: The data for this compound is based on qualitative statements from company press releases indicating "minimal immunosuppressive activity" and "significantly less suppression" compared to venetoclax.[1][3][6] Specific IC50 values from direct comparative preclinical studies have not been made publicly available.
Signaling Pathways and Mechanism of Action
Both this compound and venetoclax are BH3 mimetics that selectively bind to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway in cells that are dependent on BCL-2 for survival. The differential effects on immune cells are primarily attributed to their varying dependence on different BCL-2 family members. This compound's higher selectivity for BCL-2 over BCL-xL is the key design feature aimed at sparing platelets and certain immune cells that rely more on BCL-xL for survival.
Figure 1: Simplified signaling pathway of BCL-2 inhibition by this compound and venetoclax, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the effects of BCL-2 inhibitors on non-malignant immune cells.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is foundational for subsequent in vitro assays on lymphocytes and monocytes.
Objective: To isolate a mixed population of non-malignant immune cells from whole blood.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS medium
-
Phosphate-buffered saline (PBS)
-
15 mL or 50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque PLUS equal to the original blood volume, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Following centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in the appropriate cell culture medium for subsequent experiments.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
In Vitro Cytotoxicity Assay using Flow Cytometry
This assay quantifies the dose-dependent effect of this compound and venetoclax on the viability of different immune cell subsets.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each drug on specific immune cell populations.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound and venetoclax (dissolved in DMSO)
-
96-well cell culture plates
-
Flow cytometry antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Annexin V-FITC and Propidium Iodide (PI) or 7-AAD for apoptosis/viability staining
-
Flow cytometer
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and venetoclax in complete medium. Add the drugs to the appropriate wells. Include a DMSO-only control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against the desired immune cell markers for 30 minutes on ice.
-
Wash the cells and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate on the specific immune cell populations based on their surface markers.
-
Within each population, quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for determining the cytotoxicity of this compound and venetoclax on immune cells.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile with respect to non-malignant immune cells when compared to venetoclax. This is attributed to its higher selectivity for BCL-2 over BCL-xL. While direct quantitative comparisons from peer-reviewed preclinical studies are not yet publicly available for this compound, the qualitative statements from the developing company are consistent with its design rationale. For venetoclax, there is clear evidence of differential cytotoxicity across immune cell subsets, with B cells being the most sensitive and monocytes being largely resistant. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses as more data on this compound becomes available. This guide will be updated as new quantitative information is published.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Eilean Therapeutics LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Lonitoclax: A BCL-2 Inhibitor with a Reduced Potential for CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lonitoclax, a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, focusing on its reduced potential for cytochrome P450 3A4 (CYP3A4) inhibition, a critical factor in drug-drug interactions.[1][2][3] This document summarizes available clinical and preclinical data, compares it with the first-generation BCL-2 inhibitor Venetoclax, and provides detailed experimental methodologies relevant to assessing CYP3A4 inhibition.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the BCL-2 protein, a key regulator of the intrinsic apoptosis pathway.[1][4] A significant advantage in the molecular design of this compound is its reduced potential for inhibition of CYP3A4, a major enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][3][5] Clinical data has demonstrated that co-administration with a strong CYP3A4 inhibitor did not significantly alter this compound plasma concentrations, suggesting a lower risk of drug-drug interactions compared to other BCL-2 inhibitors like Venetoclax, which is a known substrate of CYP3A4.[1][2][6]
Comparison of CYP3A4 Inhibition Potential: this compound vs. Venetoclax
The following table summarizes the available data on the CYP3A4 inhibition potential of this compound and Venetoclax.
| Compound | Preclinical In Vitro CYP3A4 Inhibition (IC50) | Clinical Significance |
| This compound | Data not publicly available. Described as having "reduced P4503A4 inhibition properties".[1][2][3][5] | Phase 1 clinical studies showed that co-administration with itraconazole (B105839) (a strong CYP3A4 inhibitor) did not significantly alter this compound exposures.[1][2][7] This indicates a low potential for clinically relevant drug-drug interactions mediated by CYP3A4 inhibition. |
| Venetoclax | > 30 µM | Venetoclax is a substrate of CYP3A4.[6] Co-administration with strong CYP3A inhibitors requires significant dose reduction of Venetoclax to avoid toxicity. |
| M27 (major metabolite of Venetoclax) | 6.07 µM | As a metabolite, its contribution to systemic CYP3A4 inhibition is a consideration in the overall drug interaction profile of Venetoclax. |
Mechanism of Action: BCL-2 Inhibition
This compound, like other BCL-2 inhibitors, targets the intrinsic apoptotic pathway. By binding to the BH3-binding groove of the anti-apoptotic protein BCL-2, it prevents BCL-2 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on CYP3A4-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Ketoconazole)
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the CYP3A4 probe substrate and NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at various concentrations (or positive control/vehicle).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Lonitoclax and Venetoclax: A Comparative Analysis of Half-Life and Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the pharmacokinetic profiles, with a specific focus on the half-life, of two BCL-2 inhibitors: the established therapeutic Venetoclax and the investigational drug Lonitoclax. This analysis is based on publicly available preclinical and clinical data.
This compound, a novel B-cell lymphoma 2 (BCL-2) inhibitor, is currently in clinical development and has been designed with a shorter half-life compared to the approved BCL-2 inhibitor, Venetoclax. This design rationale aims to mitigate risks such as tumor lysis syndrome (TLS) and drug accumulation. While direct quantitative half-life data for this compound from peer-reviewed publications is not yet available, company communications confirm the completion of Phase 1 studies in healthy volunteers. This guide summarizes the available pharmacokinetic data for both compounds, providing a framework for understanding their potential clinical differences.
Quantitative Analysis of Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for Venetoclax, derived from clinical studies. As of late 2025, specific quantitative data for this compound's half-life has not been publicly released.
| Parameter | Venetoclax | This compound |
| Half-life (t½) | 14 - 26 hours | Shorter than Venetoclax (specific value not yet disclosed) |
| Time to Maximum Concentration (Tmax) | 5 - 8 hours | Data not available |
| Metabolism | Predominantly by CYP3A4/5 | Reduced P4503A4 inhibition properties designed into the molecule |
| Key Design Feature | Potent BCL-2 Inhibition | Shorter half-life to mitigate tumor lysis syndrome and drug accumulation risk |
Experimental Protocols
The pharmacokinetic data for Venetoclax has been established through rigorous clinical trials. The methodologies employed in these studies are crucial for interpreting the resulting data.
Determination of Venetoclax Half-Life in Human Subjects
Objective: To determine the terminal half-life of Venetoclax in patients with hematologic malignancies.
Methodology:
-
Patient Population: Patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or non-Hodgkin lymphoma (NHL).
-
Drug Administration: Venetoclax was administered orally as a single agent. Dosing regimens varied across studies, including single-dose and multiple-dose administrations.
-
Sample Collection: Blood samples were collected at pre-defined time points before and after drug administration.
-
Bioanalytical Method: Plasma concentrations of Venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The terminal elimination half-life (t½) was calculated from the plasma concentration-time data using non-compartmental analysis. The slope of the terminal log-linear phase of the concentration-time curve was used to determine the elimination rate constant (λz), and the half-life was calculated as ln(2)/λz.
Signaling Pathway and Experimental Workflow
BCL-2 Inhibition Signaling Pathway
Both this compound and Venetoclax are potent and selective inhibitors of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, prevents programmed cell death. By binding to BCL-2, these inhibitors displace pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Caption: Mechanism of BCL-2 inhibition by this compound and Venetoclax, leading to apoptosis.
Experimental Workflow for Half-Life Determination
The following diagram illustrates a typical workflow for determining the half-life of a drug in a clinical setting.
Caption: Workflow for determining the pharmacokinetic half-life of a drug in clinical trials.
Lonitoclax Efficacy in Venetoclax-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to venetoclax (B612062), a potent BCL-2 inhibitor, presents a significant challenge in the treatment of various hematologic malignancies. This guide provides a comparative analysis of lonitoclax (also known as lisaftoclax (B3028529) or APG-2575), a next-generation BCL-2 inhibitor, and its efficacy in preclinical models of venetoclax resistance.
Executive Summary
This compound demonstrates significant preclinical activity in venetoclax-resistant cell lines. This efficacy is attributed to its distinct binding profile and its ability to overcome common resistance mechanisms, such as the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-xL. Preclinical data indicate that this compound retains or shows enhanced potency in models where venetoclax has lost its effectiveness.
Data Presentation
Table 1: Comparative Efficacy of this compound and Venetoclax in Venetoclax-Sensitive and -Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance (Resistant vs. Sensitive) | Reference |
| RS4;11 (Venetoclax-Sensitive) | Venetoclax | 3.6 | - | [1] |
| This compound (Lisaftoclax) | Comparable to or lower than venetoclax | - | [2] | |
| RS4;11199R (Venetoclax-Resistant) | Venetoclax | >10-fold increase from sensitive line | >10 | [3] |
| This compound (Lisaftoclax) | Retains activity (specific IC50 not provided in source) | - | [3] | |
| OCI-AML3 (Intrinsically Venetoclax-Resistant) | Venetoclax | 2300 ± 400 | - | [4] |
| This compound (Lisaftoclax) | Limited antitumor activity as a single agent | - | [3] | |
| MOLM-13 (Venetoclax-Sensitive) | Venetoclax | 9.0 ± 1.6 | - | [4] |
| MOLM-13-VEN-RES (Venetoclax-Resistant) | Venetoclax | Not specified | - | [5] |
| This compound (Lisaftoclax) | No antitumor activity as a single agent (100 mg/kg in vivo) | - | [5] |
Note: The preclinical study involving the RS4;11199R cell line demonstrated that a combination of lisaftoclax and alrizomadlin (B605068) could overcome venetoclax resistance, implying that lisaftoclax has a role in circumventing this resistance.[3] In the MOLM-13-VEN-RES in vivo model, while single-agent lisaftoclax showed no activity, its combination with olverembatinib resulted in synergistic antitumor effects.[5]
Mechanism of Action in Overcoming Venetoclax Resistance
Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-xL.[3][4] These proteins can sequester pro-apoptotic proteins like BIM, which are released from BCL-2 by venetoclax, thereby preventing apoptosis.
This compound, while highly selective for BCL-2, appears to contribute to overcoming this resistance by promoting the upregulation of the pro-apoptotic protein BAX and the downregulation of MCL-1 and BCL-xL, particularly when used in combination with other agents.[3] This shifts the balance back towards apoptosis, even in cells that have developed resistance to venetoclax.
Caption: Signaling pathways in venetoclax-sensitive, -resistant, and this compound-treated cells.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Venetoclax-sensitive and -resistant cell lines
-
Culture medium appropriate for the cell lines
-
Opaque-walled 96-well plates
-
This compound, venetoclax, and other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in the opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement.
-
Compound Addition: Add the desired concentrations of this compound, venetoclax, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability (as a percentage of the vehicle control) against the drug concentration to determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after the desired treatment period. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer as soon as possible (within 1 hour).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of BCL-2 Family Proteins
This is a general protocol for the detection of BCL-2 family proteins by western blot.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-MCL-1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Caption: Experimental workflows for cell viability and apoptosis assays.
References
Navigating Resistance: A Comparative Guide to Lonitoclax and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for many cancers. Lonitoclax, a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, is currently in clinical development and shows promise in overcoming some limitations of existing treatments.[1][2][3] This guide provides a comparative analysis of this compound with other targeted therapies, focusing on the critical aspect of cross-resistance, supported by experimental data from studies on related compounds.
Understanding this compound: A New Frontier in BCL-2 Inhibition
This compound is a potent and selective small molecule inhibitor of BCL-2, a key anti-apoptotic protein overexpressed in various hematologic malignancies.[4][5] Preclinical models have demonstrated its comparable or even superior anti-tumor efficacy to the first-generation BCL-2 inhibitor, venetoclax (B612062).[1][2][4] A key design feature of this compound is its high selectivity for BCL-2 over BCL-xL, aiming to reduce the hematologic toxicities associated with dual inhibition.[5][6] Furthermore, this compound exhibits a shorter half-life and reduced inhibition of the metabolic enzyme CYP3A4, which may translate to a lower risk of tumor lysis syndrome and fewer drug-drug interactions compared to venetoclax.[5][6]
Cross-Resistance: A Challenge in Targeted Therapy
Cross-resistance occurs when a tumor develops resistance to one drug and, as a result, becomes resistant to other drugs, often those with a similar mechanism of action or that target the same signaling pathway.[7] Understanding the potential for cross-resistance between this compound and other targeted therapies is crucial for developing effective sequential and combination treatment strategies. While direct clinical data on this compound cross-resistance is not yet available due to its early stage of development, we can extrapolate potential mechanisms based on extensive research into venetoclax resistance.
Mechanisms of resistance to BCL-2 inhibitors are broadly categorized as "on-target" (alterations in the BCL-2 protein itself) and "off-target" (changes in other parts of the cell's survival machinery).[8][9]
Comparative Analysis of BCL-2 Inhibitors
The most direct potential for cross-resistance with this compound lies with other BCL-2 inhibitors, primarily venetoclax.
| Feature | This compound | Venetoclax |
| Target | Selective BCL-2 inhibitor[3][5] | Selective BCL-2 inhibitor[8] |
| Reported Resistance Mechanisms | (Predicted) Similar to venetoclax | - Upregulation of MCL-1 and BCL-xL[10] - Mutations in BCL-2[8][9] - Mutations in BAX[8][10] - Altered cellular metabolism[9] |
| Key Differentiators | - Higher selectivity over BCL-xL[5] - Shorter half-life[5][6] - Reduced CYP3A4 inhibition[5][6] | - Established clinical efficacy and resistance profiles[8] |
Table 1: Comparison of this compound and Venetoclax
Potential Cross-Resistance with Other Targeted Therapies
The development of resistance to BCL-2 inhibitors can lead to the activation of alternative survival pathways, potentially rendering the cancer cells resistant to other classes of targeted therapies.
| Drug Class | Key Targets | Potential for Cross-Resistance with this compound |
| MCL-1 Inhibitors | MCL-1 | Low. Upregulation of MCL-1 is a key mechanism of resistance to BCL-2 inhibitors.[10][11] Therefore, cells resistant to this compound due to MCL-1 overexpression may be sensitive to MCL-1 inhibitors. |
| BTK Inhibitors (e.g., Ibrutinib) | Bruton's Tyrosine Kinase (BTK) | Moderate. Resistance to BTK inhibitors can involve activation of downstream signaling pathways that may also be active in BCL-2 inhibitor-resistant cells.[12] However, the primary resistance mechanisms are distinct. |
| PI3K Inhibitors (e.g., Idelalisib) | Phosphoinositide 3-kinase (PI3K) | Moderate. The PI3K/AKT pathway is a crucial survival pathway that can be upregulated in response to BCL-2 inhibition. Cells with activated PI3K signaling may exhibit resistance to this compound. |
| FLT3 Inhibitors (e.g., Gilteritinib) | FMS-like tyrosine kinase 3 (FLT3) | Moderate. In AML, co-mutations in genes like FLT3 are common.[13] Clonal evolution under the pressure of a BCL-2 inhibitor could select for cells with activating FLT3 mutations, leading to resistance. |
Table 2: Potential Cross-Resistance Between this compound and Other Targeted Therapies
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the core mechanism of BCL-2 inhibition and the key pathways involved in resistance.
Caption: Mechanism of Action of this compound.
Caption: Key Resistance Pathways to BCL-2 Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on BCL-2 inhibitor resistance are crucial for reproducibility and further research.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the targeted inhibitor (e.g., this compound, venetoclax) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the drug concentration.
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the targeted inhibitor at a relevant concentration (e.g., IC50) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Western Blotting for Protein Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., BCL-2, MCL-1, BCL-xL, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
Future Directions
As this compound progresses through clinical trials, it will be imperative to collect and analyze patient samples to understand the clinical mechanisms of resistance. This will involve genomic and transcriptomic profiling of pre-treatment and post-relapse tumors to identify mutations and changes in gene expression that confer resistance. Such studies will be instrumental in designing rational combination therapies and developing strategies to overcome resistance, ultimately improving patient outcomes. Preclinical studies have already shown synergistic activity of this compound with agents like azacitidine, FLT3 inhibitors, and menin inhibitors in AML xenograft models.[6][14][15][16]
References
- 1. targetedonc.com [targetedonc.com]
- 2. FDA Clears Lomond Therapeutics' IND for Phase 1 Study of this compound in CLL, SLL, and Low-Grade Lymphomas [synapse.patsnap.com]
- 3. This compound - Lomond Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY [prnewswire.com]
- 6. LOMOND THERAPEUTICS REPORTS RESULTS FROM ONGOING CLINICAL STUDIES OF this compound, A SELECTIVE BCL-2 INHIBITOR WITH BEST-IN-CLASS SELECTIVITY VERSUS BCL-XL AND NO CYP 3A4 LIABILITY — Lomond Therapeutics [lomondther.com]
- 7. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
- 10. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. memoinoncology.com [memoinoncology.com]
- 13. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US FDA clears Lomond Therapeutics’ IND application for phase 1 multicenter study of this compound in patients with relapsed/refractory AML [pharmabiz.com]
- 15. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES [prnewswire.com]
- 16. LOMOND THERAPEUTICS ANNOUNCES U.S. FDA CLEARANCE OF IND APPLICATION FOR this compound, A SELECTIVE BCL2 INHIBITOR WITH LIMITED IMMUNE SUPPRESSION AND IMPROVED SAFETY COMPARED TO VENETOCLAX AND VENETOCLAX- LIKE MOLECULES - BioSpace [biospace.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lonitoclax in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the B-cell lymphoma 2 (Bcl-2) inhibitor, Lonitoclax, is paramount in a laboratory environment. Due to its cytotoxic nature, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.
As this compound is a compound designated for research use only, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available.[1][2][3] Therefore, the following procedures are based on established guidelines for the handling and disposal of cytotoxic and antineoplastic agents, which are regulated as hazardous waste.[2][4][5]
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous cytotoxic waste.[2][6] This includes residual or expired compounds, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials. The primary objective is to prevent exposure and environmental contamination. In the United States, the Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[2]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is crucial for safety and regulatory compliance.[7] Different types of waste contaminated with this compound require specific disposal containers and procedures.
| Waste Category | Description | Recommended Container | Disposal Method |
| Bulk/Unused this compound | Expired or unwanted pure compound (solid or in solution). | A designated, sealed, and clearly labeled hazardous waste container (often black or yellow).[1][8] | Must be disposed of through the institution's Environmental Health and Safety (EHS) department.[1][8] Do not mix with other chemical waste unless explicitly permitted by your institution's EHS.[1] |
| Trace-Contaminated Solids | Non-sharp items with minimal residual contamination, such as gloves, gowns, bench paper, and empty vials.[5] | Labeled cytotoxic waste bags or containers (often yellow).[6][8] | Place in a designated cytotoxic waste container. When three-quarters full, the bag or container should be securely sealed.[2] Follow institutional procedures for pickup by the EHS department.[2] |
| Contaminated Sharps | Needles, syringes, scalpels, and other sharp instruments that have been in contact with this compound. | Puncture-proof sharps container specifically designated for cytotoxic waste (often red or yellow with a cytotoxic label).[4][5][6] | Immediately place sharps into the designated container after use without recapping.[1] When the container is full, it should be sealed and disposed of through the EHS department.[4] Syringes containing visible residual liquid must be disposed of as bulk hazardous chemical waste, not in a sharps container.[1] |
| Contaminated Liquid Waste | Solvents, media, or other liquids containing this compound. | Leak-proof, sealable container labeled for liquid cytotoxic waste.[8] | Collect in a compatible, sealed container. Some institutional guidelines may require the addition of an absorbent material to solidify the liquid before pickup.[8] Never dispose of this waste down the drain.[8] Arrange for disposal through the EHS department. |
Experimental Protocol: Decontamination of Work Surfaces
A standardized procedure for cleaning and decontaminating surfaces after handling this compound is essential to prevent cross-contamination and exposure.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.[3][6]
-
Low-lint, absorbent wipes or pads.[2]
-
Detergent solution.
-
70% Isopropyl Alcohol (IPA).[2]
-
Designated hazardous waste container for cytotoxic waste.[2]
Procedure:
-
Preparation: Ensure all disposable materials used during the experiment are already placed in the appropriate cytotoxic waste container.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire work surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[2]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[2]
-
Final Decontamination (Alcohol): With a new wipe saturated with 70% IPA, wipe the surface again using the same method. This step helps to remove any remaining chemical residues.[2]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, placing each item in the designated cytotoxic waste container.[2]
Disposal Workflow Visualization
The following diagram outlines the decision-making and handling process for waste generated during research involving this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. uwyo.edu [uwyo.edu]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling Lonitoclax
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Lonitoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor. The following guidelines are intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from the manufacturer and reviewed thoroughly before any handling of this compound. As an antineoplastic agent, this compound should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner pair of gloves. |
| Eye Protection | Safety Goggles or Face Shield | Provide a full seal around the eyes to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization. Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe and effective use of this compound in a laboratory setting. Adherence to these steps will minimize the risk of exposure and ensure the integrity of the experiment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and culture vessels, should be considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Dispose of all solid waste in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container.
-
-
Final Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.
Mechanism of Action: Bcl-2 Inhibition Signaling Pathway
This compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway. By inhibiting Bcl-2, this compound promotes programmed cell death (apoptosis) in cancer cells where Bcl-2 is overexpressed.
Disclaimer: This information is intended for guidance purposes only and is based on general knowledge of handling potent pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound must be obtained and followed for all handling, storage, and disposal procedures. All laboratory activities should be conducted in accordance with institutional safety policies and regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
